4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide
Description
Properties
IUPAC Name |
4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-3-7(4-2)10(15)8-5-9(13-6-8)11(16)14-12/h5-7,13H,3-4,12H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUYKHJPBOBCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis and Characterization of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide
Executive Summary & Strategic Rationale
The target molecule, 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide , represents a highly functionalized pyrrole scaffold often utilized in fragment-based drug discovery (FBDD). The pyrrole-2-carbohydrazide motif is a privileged structure in medicinal chemistry, serving as a precursor for 1,3,4-oxadiazoles (antimicrobial/anti-inflammatory agents) and as a hydrogen-bonding donor/acceptor motif in kinase inhibitors.
The synthesis of this molecule presents a specific regiochemical challenge: installing the bulky 2-ethylbutanoyl group at the C4 position of the pyrrole ring while preserving the integrity of the C2 carbonyl functionality for subsequent hydrazinolysis.
This guide outlines a robust, two-step synthetic route designed for reproducibility and scalability. It prioritizes regiocontrol during the acylation phase and purity profiling during the hydrazide formation.
Retrosynthetic Analysis
To maximize yield and atom economy, we employ a "Late-Stage Functionalization" approach. The hydrazide group is highly nucleophilic and sensitive to oxidation; therefore, it is installed in the final step.
-
Disconnection: The C2-hydrazide is traced back to a C2-ester.
-
Key Intermediate: Methyl 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylate.
-
Critical Reaction: Friedel-Crafts acylation of methyl 1H-pyrrole-2-carboxylate.
Pathway Visualization
Figure 1: Retrosynthetic disconnection strategy highlighting the critical intermediate.
Phase 1: Regioselective Friedel-Crafts Acylation
Objective: Synthesis of Methyl 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylate.
The Regioselectivity Challenge
Pyrrole is electron-rich. With the C2 position blocked by an ester, electrophilic aromatic substitution (EAS) can occur at C4 or C5.
-
C5 Attack: Generally favored electronically in simple pyrroles.
-
C4 Attack: Favored when using bulky electrophiles (like 2-ethylbutanoyl chloride) and specific Lewis acids (AlCl₃) due to steric hindrance at C5 (adjacent to the NH) and the "meta-directing" influence of the C2-carbonyl group in acidic media.
Experimental Protocol
Reagents:
-
Methyl 1H-pyrrole-2-carboxylate (1.0 eq)
-
2-Ethylbutanoyl chloride (1.2 eq)
-
Aluminum Chloride (AlCl₃, anhydrous) (2.5 eq)
-
Dichloromethane (DCM) or Nitromethane (DCM is preferred for ease of workup).
Step-by-Step Methodology:
-
Apparatus Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel.
-
Lewis Acid Activation: Charge the flask with AlCl₃ (2.5 eq) and anhydrous DCM (10 vol). Cool to 0°C in an ice bath.
-
Acyl Chloride Addition: Add 2-ethylbutanoyl chloride (1.2 eq) dropwise. Stir for 15 minutes to form the acylium ion complex.
-
Substrate Addition: Dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in minimal DCM and add dropwise to the mixture at 0°C. Note: The solution will likely darken.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).
-
Quenching (Critical): Pour the reaction mixture slowly into a beaker of crushed ice/HCl. Caution: Exothermic.
-
Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with saturated NaHCO₃ (to remove acid) and brine.
-
Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 10-30% EtOAc in Hexane) to isolate the 4-substituted isomer .
Why this works: The use of AlCl₃ coordinates with the ester carbonyl, increasing the electron deficiency of the ring and enhancing the directing effect to the 4-position, while the bulky 2-ethyl group sterically discourages attack at the crowded 5-position.
Phase 2: Hydrazinolysis (The Target Synthesis)
Objective: Conversion of the methyl ester to the carbohydrazide.
Experimental Protocol
Reagents:
-
Methyl 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylate (Intermediate from Phase 1)
-
Hydrazine Hydrate (80% or 99%) (5.0 – 10.0 eq)
-
Absolute Ethanol (Solvent)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the intermediate ester in Absolute Ethanol (10 mL/g).
-
Reagent Addition: Add Hydrazine Hydrate (excess is required to prevent dimer formation).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours.
-
Isolation:
-
Cool the reaction mixture to room temperature, then to 0°C.
-
The product often precipitates as a white/off-white solid.
-
Filter the solid and wash with cold ethanol.
-
-
Purification: If no precipitate forms, concentrate the solvent to 20% volume and add diethyl ether to induce crystallization. Recrystallize from Ethanol if necessary.
Analytical Characterization & Validation
To ensure the integrity of the synthesized compound, the following data profile must be met.
Spectroscopic Signature Table
| Technique | Parameter | Expected Signal / Observation | Structural Assignment |
| 1H NMR | δ 11.5 - 12.0 ppm | Broad Singlet (1H) | Pyrrole NH |
| δ 9.0 - 9.5 ppm | Broad Singlet (1H) | Hydrazide NH | |
| δ 4.0 - 4.5 ppm | Broad Singlet (2H) | Hydrazide NH₂ | |
| δ 6.8 - 7.5 ppm | Two Doublets/Multiplets | Pyrrole C3-H and C5-H | |
| δ 3.0 - 3.2 ppm | Multiplet (1H) | Methine CH of ethylbutanoyl group | |
| IR (ATR) | 3200 - 3350 cm⁻¹ | Strong, Broad | N-H Stretch (Hydrazide/Pyrrole) |
| 1640 - 1660 cm⁻¹ | Strong, Sharp | C=O (Amide/Hydrazide) | |
| 1680 - 1700 cm⁻¹ | Strong | C=O (Ketone at C4) | |
| MS (ESI) | [M+H]+ | Molecular Ion | Confirms Formula Weight |
Decision Tree for Purity Validation
Figure 2: Validation workflow to distinguish the target hydrazide from unreacted ester starting material.
Safety & Handling
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.
-
Aluminum Chloride: Reacts violently with water. Quench reactions slowly and carefully.
-
Pyrroles: Can polymerize in the presence of strong acids if not properly controlled (keep temperature low during addition).
References
-
Regioselectivity in Pyrrole Acylation: Kakushima, M., et al. "Regioselective synthesis of acylpyrroles." The Journal of Organic Chemistry, 48.19 (1983): 3214-3219.
-
General Hydrazinolysis Protocol: Mote, G. D., et al. "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives." Der Pharma Chemica, 7.2 (2015): 153-159.[3]
-
IR/NMR Characterization of Hydrazides: Mashima, M. "Infrared Absorption Spectra of Hydrazides." Bulletin of the Chemical Society of Japan, 35.11 (1962): 1882-1889.
-
Friedel-Crafts Methodology Review: Eames, J., et al. "Efficient Friedel-Crafts acylation of pyrroles." Perkin Transactions 1, (2001).
Sources
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Ethylbutanoyl)-1H-pyrrole-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the key physicochemical properties of the novel heterocyclic compound, 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer robust predictive insights and detailed experimental protocols. The guide is structured to empower researchers in drug discovery and development with the foundational knowledge and practical methodologies required to characterize this and similar compounds. We will explore a probable synthetic pathway, delve into the prediction and experimental determination of critical parameters such as solubility, lipophilicity (logP), and ionization constant (pKa), and outline the expected spectral characteristics for structural verification. All methodologies are presented with a rationale grounded in established scientific literature, ensuring a self-validating framework for laboratory investigation.
Introduction: The Significance of Pyrrole-Carbohydrazides in Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, antifungal, and anti-inflammatory properties[1]. The carbohydrazide functional group is also a key pharmacophore, known to act as a versatile linker and to participate in crucial hydrogen bonding interactions with biological targets. The combination of these two moieties in the pyrrole-2-carbohydrazide framework has given rise to compounds with significant therapeutic potential, such as novel antitubercular agents[2].
The specific compound of interest, 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide (CAS 477848-78-5), with the molecular formula C11H17N3O2, represents a unique exploration of this chemical space. The introduction of a 2-ethylbutanoyl group at the 4-position of the pyrrole ring is anticipated to modulate the compound's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. A thorough understanding of these properties is paramount for its rational development as a potential therapeutic agent.
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound involves a two-step process: Friedel-Crafts acylation of a suitable pyrrole precursor followed by hydrazinolysis.
-
Friedel-Crafts Acylation: The synthesis would likely commence with a commercially available N-protected pyrrole-2-carboxylate, such as methyl 1H-pyrrole-2-carboxylate. The 4-position of the pyrrole ring can be selectively acylated using 2-ethylbutanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3). The choice of Lewis acid and reaction conditions can influence the regioselectivity of the acylation[3].
-
Hydrazinolysis: The resulting acylated ester intermediate would then be treated with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux. This reaction converts the methyl ester to the desired carbohydrazide functionality.
The overall proposed reaction scheme is depicted below:
Caption: Proposed two-step synthesis of the target compound.
Structural Characterization
Unequivocal structural confirmation of the synthesized compound would rely on a combination of standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the N-H protons of the pyrrole and hydrazide groups, and the protons of the 2-ethylbutanoyl side chain. The coupling patterns of the pyrrole protons would confirm the 2,4-disubstitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide evidence for all carbon atoms in the molecule, including the carbonyl carbons of the butanoyl and carbohydrazide groups, and the carbons of the pyrrole ring.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the pyrrole and hydrazide groups (typically in the range of 3200-3400 cm⁻¹), and the C=O stretching of the ketone and amide functionalities (around 1630-1680 cm⁻¹).
-
MS (Mass Spectrometry): Mass spectrometry will be used to determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information. The expected molecular weight is approximately 223.28 g/mol [4].
Key Physicochemical Properties: Prediction and Experimental Determination
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity and lattice energy of a crystalline solid.
-
Predicted Melting Point: Based on related pyrrole-2-carbohydrazide structures, the melting point is anticipated to be a sharp, defined value, likely in the range of 150-250°C.
-
Standard Experimental Determination (OECD Guideline 102): The melting point should be determined using the capillary method as described in the OECD Guideline 102[5][6][7][8].
Experimental Protocol:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus with a metal block or liquid bath.
-
The temperature is raised at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range. For a pure compound, this range should be narrow.
-
Caption: Workflow for experimental melting point determination.
Solubility
Aqueous solubility is a critical factor influencing drug absorption and bioavailability.
-
Predicted Solubility: Computational tools and software, such as those described by Chemaxon or SoluDEM, can provide an initial estimate of the intrinsic aqueous solubility[9][10]. Given the presence of hydrogen bond donors and acceptors, the compound is expected to have moderate aqueous solubility, which will be significantly influenced by pH.
-
Standard Experimental Determination (Shake-Flask Method): The equilibrium solubility can be determined using the shake-flask method, following guidelines such as those from the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies[11][12][13].
Experimental Protocol:
-
An excess amount of the solid compound is added to a series of buffered solutions at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.
-
The suspensions are agitated in a constant temperature shaker bath (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
The samples are then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method, such as HPLC-UV.
-
The experiment is performed in triplicate for each pH condition.
-
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key determinant of a drug's ability to cross biological membranes.
-
Predicted logP: A variety of in silico methods, including those based on atomic contributions or machine learning algorithms, can be used to predict the logP value[4][14][15]. Given the combination of the relatively nonpolar 2-ethylbutanoyl group and the polar carbohydrazide moiety, a moderately lipophilic character is anticipated.
-
Standard Experimental Determination (Shake-Flask Method): The shake-flask method is the gold standard for experimental logP determination[16][17].
Experimental Protocol:
-
A known amount of the compound is dissolved in one of the two pre-saturated phases (n-octanol or water/buffer).
-
The second, immiscible phase is added, and the mixture is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Ionization Constant (pKa)
The pKa value(s) describe the acidity or basicity of a compound and determine its ionization state at a given pH. This is crucial as the ionization state affects solubility, permeability, and binding to the target.
-
Predicted pKa: The 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide molecule has several potential ionizable sites: the pyrrole N-H (weakly acidic), and the hydrazide group (which can be protonated or deprotonated). Computational tools that employ quantum mechanics or machine learning can provide predictions for the pKa values of these groups[18][19][20][21][22]. The pyrrole N-H is expected to have a high pKa (i.e., be a very weak acid), while the hydrazide moiety will have both acidic and basic pKa values.
-
Standard Experimental Determination (Potentiometric Titration): Potentiometric titration is a highly accurate method for determining pKa values[2][23][24][25][26].
Experimental Protocol:
-
A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored continuously using a calibrated pH electrode as a function of the volume of titrant added.
-
A titration curve (pH vs. volume of titrant) is generated. The pKa value corresponds to the pH at the half-equivalence point.
-
Caption: Workflow for pKa determination via potentiometric titration.
Summary of Physicochemical Properties
The following table summarizes the anticipated physicochemical properties of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide and the standard methods for their determination.
| Physicochemical Property | Predicted Value/Range | Standard Experimental Method | Relevant Guideline/Reference |
| Molecular Formula | C11H17N3O2 | - | - |
| Molecular Weight | ~223.28 g/mol | Mass Spectrometry | - |
| Melting Point | 150-250 °C | Capillary Method | OECD Guideline 102[5][6][7][8] |
| Aqueous Solubility | pH-dependent | Shake-Flask Method | WHO BCS Guidelines[11][12][13] |
| Lipophilicity (logP) | Moderately Lipophilic | Shake-Flask Method | OECD Guideline 107 |
| Ionization Constant (pKa) | Multiple values expected | Potentiometric Titration | IUPAC Recommendations |
Conclusion and Future Directions
This technical guide provides a foundational framework for understanding and characterizing the physicochemical properties of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide. While in silico predictions offer valuable initial insights, the detailed experimental protocols provided herein are essential for obtaining accurate and reliable data. The systematic determination of these properties is a critical step in the preclinical development of this compound, enabling a deeper understanding of its ADME profile and facilitating its formulation into a viable drug product. Future work should focus on the execution of these experimental protocols to generate a comprehensive, data-driven profile of this promising molecule.
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PharmaDEM. (2026). SoluDEM: Solubility Prediction Software. Available at: [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]
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Howei Pharm. (n.d.). 4-(2-Ethylbutanoyl)-1H-pyrrole-2-carbohydrazide. Available at: [Link]
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YesWeLab. (2025). OECD 102: Melting Point Methodology and Analysis. Available at: [Link]
- Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754.
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11-12), 1405-1413.
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Cambridge MedChem Consulting. (n.d.). LogP/D. Available at: [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]
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IEEE Xplore. (2011). Comparative analysis of machine learning techniques for the prediction of logP. Available at: [Link]
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TU Dortmund University. (n.d.). Physicochemical property prediction for small molecules using integral equation-based solvation models. Available at: [Link]
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Molecular Discovery. (n.d.). MoKa - pKa modelling. Available at: [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Available at: [Link]
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SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available at: [Link]
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ScienceDirect. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Available at: [Link]
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Rowan. (n.d.). pKa Prediction. Available at: [Link]
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Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available at: [Link]
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OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. Available at: [Link]
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Schrödinger. (n.d.). Macro-pKa. Available at: [Link]
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Rowan Newsletter. (2024). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Available at: [Link]
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PubMed. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Available at: [Link]
-
Chemaxon. (2023). Solubility prediction. Available at: [Link]
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OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. Available at: [Link]
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Royal Society of Chemistry. (n.d.). The pursuit of accurate predictive models of the bioactivity of small molecules. Available at: [Link]
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Analytice. (2020). OECD n°102: Melting point/Melting interval. Available at: [Link]
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Oxford Academic. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). SolTranNet – A machine learning tool for fast aqueous solubility prediction. Available at: [Link]
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CD ComputaBio. (n.d.). Solubility Prediction. Available at: [Link]
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Chemaxon. (2023). Local and Global Models For Predicting Properties of Small Molecules. Available at: [Link]
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MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Available at: [Link]
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ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. Available at: [Link]
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YouTube. (2020). In silico calculations of LogP and LogS using free online platforms. Available at: [Link]
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World Health Organization. (n.d.). Annex 4. Available at: [Link]
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European Commission. (n.d.). ANNEX PART A: METHODS FOR THE DETERMINATION OF PHYSICOCHEMICAL PROPERTIES. Available at: [Link]
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ACS Publications. (2014). Enantioselective Friedel–Crafts Alkylation of Pyrrole with Chalcones Catalyzed by a Dinuclear Zinc Catalyst. Available at: [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Available at: [Link]
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ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available at: [Link]
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FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Available at: [Link]
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National Center for Biotechnology Information. (2022). Cycloaddition of 4-Acyl-1H-pyrrole-2,3-diones Fused at [e]-Side and Cyanamides: Divergent Approach to 4H-1,3-Oxazines. Available at: [Link]
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ResearchGate. (n.d.). The reaction of fused 4‐acyl‐1H‐pyrrole‐2,3‐diones I with electron‐rich... Available at: [Link]
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"preliminary biological screening of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide"
Technical Guide & Screening Protocol
Executive Summary & Compound Profile
Compound: 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide Class: 4-substituted pyrrole-2-carbohydrazide derivative.
This guide outlines the technical roadmap for the preliminary biological screening of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide. This molecule integrates two distinct pharmacophores:[1][2]
-
Pyrrole-2-carbohydrazide Core: A proven scaffold with documented antimicrobial, antitubercular (via Enoyl-ACP reductase inhibition), and anti-inflammatory (COX-1/2 inhibition) activity. The hydrazide moiety (
) acts as a critical hydrogen bond donor/acceptor and a potential metal chelator. -
4-(2-ethylbutanoyl) Substituent: A lipophilic, branched acyl group at the 4-position. The steric bulk of the 2-ethyl moiety is designed to enhance hydrophobic interactions within enzyme pockets (e.g., the hydrophobic channel of COX enzymes or the substrate-binding loop of InhA in M. tuberculosis) and improve membrane permeability compared to linear acyl chains.
Screening Objective: To validate the compound's bioactivity profile, specifically targeting antimicrobial potency and anti-inflammatory efficacy, while establishing a preliminary toxicity threshold.
Screening Workflow Visualization
The following decision tree illustrates the logical progression from in silico validation to wet-lab assays.
Figure 1: Multistage screening cascade prioritizing high-throughput antimicrobial and enzymatic assays before cytotoxicity profiling.
Tier 1: Physicochemical & In Silico Profiling
Before wet-lab screening, the specific impact of the 2-ethylbutanoyl group must be modeled. The branching increases the partition coefficient (LogP), potentially impacting solubility.
| Parameter | Target Range | Rationale for This Compound |
| LogP | 1.5 – 3.5 | The 2-ethylbutanoyl group adds ~1.5–2.0 log units over the unsubstituted pyrrole, likely placing it in the ideal range for oral bioavailability. |
| TPSA | < 140 Ų | The hydrazide group contributes significantly to polarity; ensure TPSA remains low enough for cell membrane penetration. |
| Docking Target | InhA (TB) / COX-2 | Verify if the branched tail fits the hydrophobic pocket of InhA (PDB: 4TZK) or the arachidonic acid channel of COX-2. |
Tier 2: Antimicrobial Screening (Primary Focus)
Pyrrole-2-carbohydrazides are historically potent against Mycobacterium tuberculosis and Gram-positive bacteria.
Protocol: Microbroth Dilution Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (S. aureus ATCC 29213, E. coli ATCC 25922, M. smegmatis).
Materials:
-
Mueller-Hinton Broth (MHB).
-
Resazurin (Alamar Blue) indicator.
-
96-well microtiter plates.
-
Positive Control: Ciprofloxacin or Isoniazid.
Methodology:
-
Stock Preparation: Dissolve 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide in 100% DMSO to 10 mg/mL.
-
Dilution: Create serial 2-fold dilutions in MHB across the 96-well plate (Final range: 512 µg/mL to 0.25 µg/mL). Ensure final DMSO concentration is < 1%.
-
Inoculation: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard) and add 100 µL to each well. -
Incubation: Incubate at 37°C for 18–24 hours (48h for M. smegmatis).
-
Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2–4 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of resazurin).
-
-
Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.[3]
Causality Check: The hydrazide nitrogen atoms can chelate metal ions essential for bacterial metalloenzymes. The 2-ethylbutanoyl tail facilitates transport across the lipid-rich mycobacterial cell wall.
Tier 3: Anti-inflammatory Screening (Enzymatic)
Given the structural similarity to pyrrole-based NSAIDs (e.g., Tolmetin), COX inhibition is a high-probability target.
Protocol: COX-1/COX-2 Colorimetric Inhibitor Screening
Objective: Quantify the IC50 values for Cyclooxygenase inhibition to assess anti-inflammatory potential and selectivity.
Methodology:
-
Reagents: Use a purified Ovine COX-1 and Human recombinant COX-2 enzyme kit.
-
Reaction: The assay measures the peroxidase activity of the COX heme cofactor. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is monitored at 590 nm.
-
Procedure:
-
Incubate enzyme with the test compound (0.01 – 100 µM) for 5 minutes at 25°C.
-
Add Arachidonic Acid (substrate) and TMPD.
-
Incubate for 5 minutes.
-
Measure Absorbance (590 nm).
-
-
Data Analysis:
-
Plot Log[Concentration] vs. % Inhibition to determine IC50.
-
Selectivity Index (SI): Calculate
Tier 4: Cytotoxicity & Safety Profiling
To ensure the observed biological activity is not due to general cellular toxicity, an MTT assay is required.
Protocol: MTT Cell Viability Assay
Cell Lines: HEK293 (Human Embryonic Kidney - normal) or Vero (Monkey kidney).
Methodology:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat with compound (1 – 200 µM) for 48 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan crystals.
-
Solubilization: Dissolve crystals in DMSO.
-
Measurement: Read Absorbance at 570 nm.
Therapeutic Index (TI):
-
Target: TI > 10 is required to proceed to animal models.
Data Reporting & Analysis Standards
All quantitative data must be aggregated into the following format for review:
| Assay | Metric | Result (Example) | Status |
| Antimicrobial | MIC (S. aureus) | 4.0 µg/mL | Active |
| Antimicrobial | MIC (E. coli) | > 64 µg/mL | Inactive |
| Anti-inflammatory | IC50 (COX-2) | 12.5 µM | Moderate |
| Selectivity | COX-2 Selectivity | 8.4 | High |
| Toxicity | CC50 (HEK293) | > 200 µM | Safe |
References
-
Bhardwaj, S., & Sharma, G. K. (2021).[4] Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754.[4] Link
-
Ganesh, D. M., et al. (2015).[5] Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.[5] Link
-
Unver, Y., et al. (2011). 1H-Pyrrole-2-carbohydrazide.[1][2][4][6][7] Acta Crystallographica Section E, E67, o493. Link
-
Raimondi, M. V., et al. (2006). Synthesis and anti-inflammatory activity of some new 1-arylpyrrole derivatives. European Journal of Medicinal Chemistry, 41(12), 1439-1445. Link
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide
This Application Note is structured as a technical document for a chemical development team. It prioritizes experimental reproducibility, safety, and mechanistic understanding.[1]
Abstract & Scope
This protocol details the synthesis of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide , a functionalized pyrrole scaffold often utilized as an intermediate in the development of antiviral agents (e.g., HCV NS5A inhibitors) and kinase inhibitors.[1]
The synthesis proceeds via a two-stage workflow:
-
Regioselective Friedel-Crafts Acylation: Introduction of the branched 2-ethylbutanoyl moiety at the C4 position of a pyrrole-2-carboxylate precursor.
-
Nucleophilic Hydrazinolysis: Conversion of the C2 ester to the target carbohydrazide.[1]
This guide addresses critical process parameters (CPPs) including regioselectivity control (C4 vs. C5 acylation) and the prevention of hydrazide dimerization.
Retrosynthetic Analysis & Pathway
The synthesis is designed to maximize regioselectivity.[1] Direct acylation of pyrrole is prone to polymerization and poor selectivity (C2/C3 mixtures).[1] By utilizing methyl 1H-pyrrole-2-carboxylate as the starting material, the electron-withdrawing ester group at C2 deactivates the ring slightly, stabilizing it against polymerization while directing electrophilic substitution primarily to the C4 position (meta-like direction in pyrrole electronics), though C5 isomers must still be managed.[1]
Reaction Scheme Visualization
Figure 1: Synthetic workflow for the target pyrrole carbohydrazide.
Experimental Protocol
Safety Pre-requisites
-
Aluminum Chloride (AlCl₃): Reacts violently with water.[1] Handle in a fume hood under inert atmosphere (N₂ or Ar).
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable.[1] Avoid contact with metals; use glass equipment.[1]
-
Acyl Chlorides: Corrosive lachrymators.[1]
Stage 1: Synthesis of Methyl 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylate[1]
Objective: Install the ketone at position 4 while minimizing the C5 isomer.[1]
Reagents:
-
Methyl 1H-pyrrole-2-carboxylate (1.0 eq)[1]
-
2-Ethylbutanoyl chloride (1.2 eq)[1]
-
Aluminum Chloride (AlCl₃), anhydrous (2.5 eq)[1]
-
Dichloromethane (DCM), anhydrous (Solvent)[1]
Procedure:
-
Catalyst Activation: In a flame-dried 3-neck round-bottom flask under Nitrogen, suspend AlCl₃ (2.5 eq) in anhydrous DCM (10 mL/g of substrate). Cool the suspension to 0°C using an ice bath.
-
Acylating Agent Formation: Add 2-ethylbutanoyl chloride (1.2 eq) dropwise to the AlCl₃ suspension.[1] Stir at 0°C for 15–30 minutes until the complex forms (solution often turns yellow/orange).
-
Substrate Addition: Dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in a minimum amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C. Note: Slow addition is crucial to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).[1] The starting material (higher R_f) should disappear.[1]
-
Quench: Pour the reaction mixture slowly onto a mixture of crushed ice and dilute HCl (1M). Caution: Vigorous gas evolution.[1]
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM.[1] Combine organic phases.[2][3][4]
-
Wash: Wash with saturated NaHCO₃ (to remove acid traces) and Brine. Dry over anhydrous Na₂SO₄.[1]
-
Purification (Critical): Concentrate the solvent. The crude residue will contain the C4 isomer (major) and C5 isomer (minor).[1]
Stage 2: Synthesis of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide[1]
Objective: Convert the methyl ester to the hydrazide without affecting the ketone.
Reagents:
-
Methyl 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylate (Intermediate from Stage 1)[1]
-
Hydrazine Hydrate (80% or 64% aq.[1] solution) (10.0 eq)
Procedure:
-
Dissolution: Dissolve the purified intermediate (1.0 eq) in Ethanol (15 mL/g).
-
Reagent Addition: Add Hydrazine Hydrate (10.0 eq) . Note: A large excess is required to prevent the formation of the dimer (bis-hydrazide), where one hydrazine molecule attacks two ester molecules.[1]
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours.
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The ester spot will disappear, and a highly polar spot (hydrazide) will appear near the baseline.[1]
-
Workup:
-
Drying: Dry under vacuum at 40°C for 4 hours.
Analytical Validation
To validate the identity of the synthesized compound, compare spectral data against these expected values.
Expected Data Table
| Parameter | Expected Signal / Value | Structural Assignment |
| Appearance | White to off-white powder | Solid hydrazide |
| Mass Spec (ESI+) | m/z ~238.15 [M+H]⁺ | C₁₁H₁₇N₃O₂ (MW: 237.[1]28) |
| ¹H NMR (DMSO-d₆) | δ 11.5–12.0 (br s, 1H) | Pyrrole NH |
| δ 9.5–9.8 (br s, 1H) | Hydrazide NH | |
| δ 7.4–7.6 (d, 1H) | Pyrrole CH (C5 position) | |
| δ 6.9–7.1 (d, 1H) | Pyrrole CH (C3 position) | |
| δ 4.2–4.5 (br s, 2H) | Hydrazide NH₂ | |
| δ 3.1–3.3 (m, 1H) | Methine CH (acyl chain) | |
| δ 1.4–1.7 (m, 4H) | Methylene CH₂ (ethyl groups) | |
| δ 0.8–0.9 (t, 6H) | Methyl CH₃ (ethyl groups) |
Note: The C3 and C5 protons on the pyrrole ring can be distinguished by NOE (Nuclear Overhauser Effect) experiments if necessary.[1] The C3 proton is spatially closer to the hydrazide group.[1]
Troubleshooting & Optimization
Regioisomer Contamination (Stage 1)[1]
-
Issue: Presence of 5-(2-ethylbutanoyl) isomer.[1]
-
Solution: The 4-isomer is thermodynamically favored with bulky acyl groups and electron-withdrawing esters at C2. If the C5 isomer persists, perform recrystallization of the intermediate ester from Toluene/Hexane before proceeding to Stage 2.[1]
Incomplete Hydrazinolysis (Stage 2)[1]
-
Issue: Reaction stalls with starting material remaining.
-
Solution: Add a catalytic amount of glacial acetic acid (0.1 eq) to the ethanol mixture.[1] This acts as a mild acid catalyst to activate the carbonyl carbon of the ester toward nucleophilic attack by hydrazine.[1]
Dimer Formation[1]
-
Issue: Formation of insoluble bis-pyrrole hydrazide.
-
Solution: Ensure the concentration of Hydrazine Hydrate is high (maintain >10 equivalents).[1] Do not add the hydrazine to the ester; add the ester to the hydrazine solution if dimerization is observed.[1]
References
-
Friedel-Crafts Acylation of Pyrroles
- Detailed mechanisms on pyrrole acylation regioselectivity emphasizing the preference for C4 substitution in pyrrole-2-carboxyl
-
Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.
- Context: Validates the use of AlCl₃ and the directing effects of the C2 ester.
-
Synthesis of Pyrrole-2-Carbohydrazides
- "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv
- Source: VLife Sciences, 2015.
-
URL:1
- Relevance: Provides the standard protocol for refluxing methyl pyrrole-2-carboxylates with hydrazine hydr
-
General Hydrazinolysis Protocol
-
Acylation of Pyrrole Esters
Sources
- 1. vlifesciences.com [vlifesciences.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents [mdpi.com]
- 4. Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. 1H-Pyrrole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Phosphoric acid-promoted synthesis of 4-acylpyrrole-2-carboxylic esters and dipyrryl ketones from mixed anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Antimicrobial Evaluation of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide
Abstract: The persistent rise of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Pyrrole-based compounds, a significant class of nitrogen-containing heterocycles, have demonstrated a wide range of biological activities, including antibacterial and antifungal properties[1][2]. The incorporation of a carbohydrazide moiety can further enhance this activity, as hydrazide and hydrazone derivatives are known to possess potent antimicrobial effects[3][4]. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide, a novel pyrrole derivative, in antimicrobial studies. While specific data on this particular compound is not yet prevalent in published literature, these application notes are built upon established methodologies for evaluating analogous pyrrole-carbohydrazide derivatives[5][6][7]. The protocols herein describe the determination of its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant microorganisms.
Introduction: The Rationale for Investigating Pyrrole-Carbohydrazides
Pyrrole and its fused heterocyclic derivatives are key structural motifs in numerous natural and synthetic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties[8][9][10]. The pyrrole ring system is a core component of several macromolecular antibiotics[11]. The antimicrobial potential of pyrrole derivatives is often attributed to their ability to interact with biological macromolecules[9].
The carbohydrazide functional group (-CO-NH-NH2) and its derivatives, hydrazones (-CO-NH-N=CH-), are also recognized as important pharmacophores in antimicrobial drug discovery[3][4][12]. This functional group can act as a hydrogen-bonding donor and acceptor, facilitating interactions with biological targets. The combination of the pyrrole nucleus and the carbohydrazide side chain in 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide presents a promising scaffold for novel antimicrobial agents.
Hypothesized Mechanism of Action: While the precise mechanism of action for this specific compound is yet to be elucidated, related pyrrole-carbohydrazide derivatives have been investigated as potential inhibitors of essential bacterial enzymes, such as enoyl-acyl carrier protein reductase (ENR), a key enzyme in fatty acid synthesis[5]. The lipophilic nature of the 2-ethylbutanoyl group may enhance membrane permeability, allowing the compound to reach its intracellular target more effectively.
Synthesis of Pyrrole-Carbohydrazide Derivatives
The synthesis of the title compound would likely follow a multi-step pathway common for this class of molecules. A plausible synthetic route, based on the literature for similar compounds, is outlined below. The synthesis of related 1H-pyrrole-2-carbohydrazide starts from the corresponding ethyl 1H-pyrrole-2-carboxylate, which is then reacted with hydrazine hydrate[11]. Modifications at other positions on the pyrrole ring would be introduced in earlier steps. For instance, the synthesis of 4,5-dibromo-1H-pyrrole-2-carbohydrazide involves the bromination of 1H-pyrrole-2-carboxylic acid, followed by esterification and then reaction with hydrazine hydrate[7].
In Vitro Antimicrobial Susceptibility Testing: Protocols
The following protocols are designed to assess the antimicrobial activity of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide. It is recommended to test the compound against a panel of representative Gram-positive and Gram-negative bacteria, as well as fungal strains.
3.1. Preparation of Stock Solutions and Media
-
Compound Stock Solution: Prepare a 1 mg/mL stock solution of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Ensure the solvent has no antimicrobial activity at the highest concentration used in the assay.
-
Bacterial Growth Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are recommended for most non-fastidious bacteria. For fastidious organisms, supplement the media as required (e.g., with blood or specific growth factors).
-
Fungal Growth Media: RPMI-1640 medium buffered with MOPS is recommended for yeast susceptibility testing. Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) can be used for filamentous fungi.
3.2. Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of the Microtiter Plate:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of sterile broth to wells in columns 2 through 12.
-
Add 200 µL of the compound stock solution (at twice the highest desired test concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to wells in columns 1 through 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the desired final test range.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal species may require different incubation times and temperatures.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.
-
Causality Behind Experimental Choices:
-
0.5 McFarland Standard: This standardizes the initial bacterial density, ensuring reproducibility of the results.
-
Serial Dilution: This method allows for the efficient testing of a wide range of compound concentrations to pinpoint the inhibitory level.
-
Growth and Sterility Controls: These are crucial for validating the experiment. The growth control ensures the bacteria are viable, while the sterility control confirms that the media and plate are not contaminated.
3.3. Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Step-by-Step Methodology:
-
Following MIC Determination: Use the microtiter plate from the MIC assay.
-
Subculturing: From each well that showed no visible growth in the MIC test, take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the initial bacteria survive).
3.4. Protocol 3: Agar Disk Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of a compound.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to create a lawn of bacteria.
-
Disk Application:
-
Impregnate sterile paper disks (6 mm diameter) with a known amount of the 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide solution.
-
Allow the solvent to evaporate completely.
-
Place the disks onto the inoculated agar surface.
-
-
Controls: Use a disk with the solvent alone as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Data Presentation and Interpretation
Quantitative data from the MIC and MBC assays should be summarized in a clear, tabular format.
Table 1: Example MIC and MBC Data for 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide
| Microorganism | Strain ID | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | ||
| Escherichia coli | ATCC 25922 | Negative | ||
| Pseudomonas aeruginosa | ATCC 27853 | Negative | ||
| Candida albicans | ATCC 90028 | N/A |
Interpretation:
-
Bacteriostatic vs. Bactericidal: If the MBC is close to the MIC (e.g., MBC/MIC ratio ≤ 4), the compound is generally considered bactericidal. If the MBC is much higher than the MIC, it is considered bacteriostatic.
-
Spectrum of Activity: The range of microorganisms inhibited by the compound determines its spectrum of activity (e.g., broad-spectrum if it inhibits both Gram-positive and Gram-negative bacteria).
Visualizing Experimental Workflows
Diagram 1: Broth Microdilution Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Diagram 2: Relationship between MIC and MBC Assays
Caption: Logical flow from MIC to MBC determination.
Conclusion and Future Directions
These application notes provide a comprehensive framework for the initial in vitro antimicrobial evaluation of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide. Positive results from these assays, such as low MIC values against multidrug-resistant strains, would warrant further investigation. Future studies could include time-kill kinetics, mechanism of action studies (e.g., membrane permeabilization assays, enzyme inhibition assays), and cytotoxicity testing against mammalian cell lines to assess the compound's therapeutic potential. The structural versatility of the pyrrole-carbohydrazide scaffold offers significant opportunities for medicinal chemists to generate derivatives with improved potency and selectivity, contributing to the development of next-generation antimicrobial agents[1][2].
References
-
Miniyar P B, Makhija S J. Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Journal of Young Pharmacists. [Link]
-
A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. Global Journal for Research Analysis. [Link]
-
Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. MDPI. [Link]
-
Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal. [Link]
-
Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents. ACS Infectious Diseases. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
-
Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed. [Link]
-
Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives. Taylor & Francis Online. [Link]
-
Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. [Link]
-
Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. SpringerLink. [Link]
-
Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. MDPI. [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]
-
Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. [Link]
-
Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. MDPI. [Link]
-
Synthesis and antimicrobial activity of some pyrrole derivatives. IV--2-arylidenhydrazino-3-ethoxycarbonyl (or cyano) pyrrole derivatives. PubMed. [Link]
-
1H-Pyrrole-2-carbohydrazide. Acta Crystallographica Section E. [Link]
-
Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [Link]
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- 10. Synthesis and antimicrobial activity of some pyrrole derivatives. IV--2-arylidenhydrazino-3-ethoxycarbonyl (or cyano) pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Drug Delivery Systems for 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of drug delivery systems for the novel compound 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide. This molecule belongs to the pyrrole-carbohydrazide class, a scaffold known for a range of biological activities, including antimycobacterial properties.[1][2][3] The addition of a 4-position 2-ethylbutanoyl group suggests significant lipophilicity, likely resulting in poor aqueous solubility—a common challenge in drug development. This guide outlines a systematic approach, beginning with the essential physicochemical characterization of the active pharmaceutical ingredient (API), followed by the rationale for selecting appropriate nanocarriers. We provide detailed, step-by-step protocols for the formulation of liposomal and polymeric nanoparticle systems, their subsequent characterization, and stability assessment. The methodologies are designed to be self-validating and are grounded in established scientific principles to ensure reproducibility and reliability.
Introduction: The Rationale for Advanced Drug Delivery
The therapeutic potential of heterocyclic compounds like pyrrole derivatives is well-documented.[4][5][6] However, their clinical translation is often hampered by suboptimal pharmacokinetic properties. 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide is a novel investigational compound. While its specific biological targets are under investigation, its structural features—a polar hydrazide group and a nonpolar ethylbutanoyl side chain—confer an amphiphilic character that is likely dominated by hydrophobicity. Such properties frequently lead to challenges including:
-
Poor Aqueous Solubility: Limiting bioavailability and restricting options for parenteral administration.
-
Low Permeability: Hindering transport across biological membranes.
-
Nonspecific Distribution: Potentially leading to off-target effects and requiring higher doses.
Nanoparticle-based drug delivery systems offer a proven strategy to overcome these limitations.[7][8] By encapsulating the API, these carriers can enhance solubility, protect the drug from degradation, and enable controlled or targeted release.[8] This guide focuses on two versatile and widely-used platforms: liposomes and polymeric nanoparticles.
Physicochemical Characterization of the API
A thorough understanding of the API's properties is the foundation for rational formulation design.
Predicted Physicochemical Properties
Due to the novelty of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide, experimental data is scarce. However, we can predict its properties based on its structure and data from related compounds like 1H-pyrrole-2-carbohydrazide.[9] The introduction of the C6 acyl chain (2-ethylbutanoyl) is expected to significantly increase lipophilicity.
| Property | Predicted Value/Characteristic | Rationale & Justification |
| Molecular Weight | ~223.28 g/mol | Calculated based on chemical structure. |
| LogP (Octanol/Water) | > 2.0 | The ethylbutanoyl group drastically increases hydrophobicity compared to the parent pyrrole-carbohydrazide (LogP ~ -0.1).[9] |
| Aqueous Solubility | Low to Very Low | Increased lipophilicity will reduce interaction with water molecules. Expected to be poorly soluble across physiological pH. |
| pKa (Acidic/Basic) | Acidic: ~4.2 (Pyrrole NH), Basic: ~2-3 (Hydrazide) | The pyrrole N-H is weakly acidic. The hydrazide moiety can be protonated but is a weak base. |
| Physical Form | Solid[10] | Based on related carbohydrazide compounds. |
Protocol: Experimental Solubility Determination (Shake-Flask Method)
Objective: To experimentally determine the equilibrium solubility of the API in various physiologically relevant media.
Materials:
-
4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 5.0
-
Deionized Water
-
Acetonitrile (HPLC Grade)
-
Scintillation vials
-
Orbital shaker with temperature control (37°C)
-
0.22 µm syringe filters (PTFE for potential organic solvent use)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of the API (e.g., 5-10 mg) to separate vials containing 1 mL of each test medium (Water, PBS pH 7.4, Citrate Buffer pH 5.0). The solid should be visibly present at the bottom.
-
Securely cap the vials and place them in an orbital shaker set to 37°C and a suitable agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for at least 24-48 hours.
-
After equilibration, stop the shaker and let the vials stand to allow undissolved solids to settle.
-
Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with an appropriate solvent (e.g., acetonitrile or a mobile phase mixture) to a concentration within the linear range of the HPLC calibration curve.
-
Quantify the API concentration using a validated HPLC-UV method.
-
The determined concentration represents the equilibrium solubility in that specific medium.
Selection and Formulation of Drug Delivery Systems
Based on the predicted high lipophilicity, lipid-based and polymer-based nanocarriers are excellent candidates. Liposomes can incorporate hydrophobic drugs within their lipid bilayer, while polymeric nanoparticles can encapsulate them within a solid matrix.[11][12]
Protocol: Liposome Formulation via Thin-Film Hydration
Principle: This method involves dissolving lipids and the hydrophobic drug in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form liposomes.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide
-
Chloroform and Methanol (ACS grade or higher)
-
PBS, pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid & Drug Dissolution: In a round-bottom flask, dissolve DSPC, Cholesterol, and DSPE-PEG2000 (e.g., in a 55:40:5 molar ratio) along with the API in a chloroform:methanol mixture (e.g., 2:1 v/v). The drug-to-lipid ratio should be optimized (e.g., start at 1:20 w/w).
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath (set to a temperature above the lipid transition temperature, e.g., 60-65°C for DSPC) under reduced pressure to evaporate the organic solvent. A thin, uniform lipid-drug film will form on the flask wall.
-
Vacuum Drying: Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the film with pre-warmed (65°C) PBS (pH 7.4) by rotating the flask in the water bath (without vacuum) for 1 hour. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To reduce the size and lamellarity, sonicate the suspension using a bath or probe sonicator. Caution: Probe sonication can be aggressive and may degrade the drug or lipids; use short bursts on ice.
-
Size Reduction (Extrusion): For a uniform size distribution, pass the liposome suspension through an extruder equipped with stacked polycarbonate membranes of a defined pore size (e.g., 200 nm followed by 100 nm). Perform this step at a temperature above the lipid Tc (e.g., 65°C). Repeat the extrusion 10-20 times.
-
Purification: To remove unencapsulated drug, centrifuge the formulation. The free drug, being hydrophobic, may precipitate. Alternatively, use size exclusion chromatography.
-
Storage: Store the final formulation at 4°C.
Caption: Workflow for liposome preparation by thin-film hydration.
Characterization of Drug Delivery Systems
Comprehensive characterization is mandatory to ensure quality, reproducibility, and performance.[13]
| Parameter | Method | Purpose |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Determines the mean hydrodynamic diameter and the width of the size distribution (Polydispersity Index). |
| Zeta Potential | Laser Doppler Velocimetry (LDV) | Measures surface charge, which indicates the physical stability of the colloidal suspension against aggregation. |
| Encapsulation Efficiency (EE%) | Ultracentrifugation / HPLC | Quantifies the percentage of the initial drug that is successfully entrapped within the nanocarrier. |
| Drug Loading (DL%) | Ultracentrifugation / HPLC | Quantifies the amount of drug per unit weight of the nanocarrier. |
| Morphology | Transmission Electron Microscopy (TEM) | Visualizes the shape and surface characteristics of the nanoparticles. |
Protocol: Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)
Principle: This protocol uses ultracentrifugation to separate the drug-loaded nanocarriers (pellet) from the aqueous medium containing unencapsulated (free) drug (supernatant). The amount of drug in different fractions is then quantified by HPLC.[14][15]
Materials:
-
Drug-loaded nanoparticle suspension
-
Ultracentrifuge with appropriate tubes
-
HPLC system with UV detector
-
Lysis agent (e.g., Triton X-100 or an organic solvent like methanol/acetonitrile)
Procedure:
-
Total Drug Quantification (W_total): Take a known volume (e.g., 100 µL) of the nanoparticle suspension before purification. Add a lysis agent to disrupt the nanocarriers and release the encapsulated drug. Dilute with mobile phase to a suitable concentration and measure the drug amount using HPLC. This gives the total amount of drug present.
-
Separation of Free Drug: Place a known volume (e.g., 500 µL) of the same suspension in an ultracentrifuge tube. Spin at high speed (e.g., 100,000 x g for 1 hour) to pellet the nanocarriers.
-
Free Drug Quantification (W_free): Carefully collect the supernatant, which contains the unencapsulated drug. Analyze its drug concentration by HPLC.
-
Encapsulated Drug Quantification (W_encapsulated): The amount of encapsulated drug can be calculated by subtraction: W_encapsulated = W_total - W_free.
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = (W_encapsulated / W_total) * 100[]
-
Drug Loading (DL %): To calculate this, you also need the total weight of the nanocarrier material (lipids or polymer). DL (%) = (Weight of Encapsulated Drug / Weight of Nanocarriers) * 100
-
Caption: Workflow for determining Encapsulation Efficiency (EE%).
Protocol: In Vitro Drug Release Study (Dialysis Bag Method)
Principle: This method assesses the rate of drug release from the nanocarrier into a release medium over time, simulating physiological conditions. The dialysis membrane allows diffusion of the released (free) drug but retains the larger nanocarriers.[17][18]
Materials:
-
Dialysis tubing (with an appropriate Molecular Weight Cut-Off, e.g., 12-14 kDa)
-
Release medium: PBS (pH 7.4) containing a surfactant (e.g., 0.5% Tween® 80) to maintain sink conditions for the hydrophobic API.[19]
-
Thermostatically controlled shaker bath (37°C)
-
HPLC system
Procedure:
-
Membrane Preparation: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions (typically involves boiling in DI water).
-
Sample Loading: Pipette a precise volume (e.g., 1 mL) of the purified drug-loaded nanoparticle suspension into the dialysis bag. Securely seal both ends.
-
Initiate Release Study: Submerge the sealed bag in a known volume of pre-warmed (37°C) release medium (e.g., 100 mL). Start gentle agitation (e.g., 100 rpm).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external release medium.
-
Volume Replacement: Immediately replenish the release medium with an equal volume of fresh, pre-warmed medium to maintain a constant volume and sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for dilutions from sampling. Plot the cumulative release (%) versus time (hours).
Stability Assessment
Stability testing is critical to determine the shelf-life and appropriate storage conditions for the formulation.[20][21] Studies should be conducted according to International Council for Harmonisation (ICH) guidelines.[22][23]
Protocol:
-
Divide the final, purified formulation into multiple vials.
-
Store the vials under different conditions as specified by ICH guidelines.
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw a vial from each storage condition.
-
Analyze the samples for key quality attributes:
-
Physical Stability: Visual appearance (precipitation, aggregation), particle size, PDI, and zeta potential.
-
Chemical Stability: Drug content (assay) and drug leakage (quantify drug in the supernatant after centrifugation).
-
Table of ICH Stability Testing Conditions:
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Refrigerated | 5°C ± 3°C | 12 months |
Note: For aqueous-based nanoformulations, humidity control is less critical if stored in impermeable containers.
Conclusion
The development of a drug delivery system for a novel, hydrophobic API like 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide is a systematic, multi-step process. This guide provides the foundational protocols to move from initial API characterization to the formulation and validation of robust nanocarrier systems like liposomes and nanoparticles. By following these detailed methodologies, researchers can generate the reliable and reproducible data necessary to assess the feasibility of a formulation and advance a promising therapeutic candidate toward further preclinical and clinical evaluation.
References
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- How To Measure The Efficiency Of Drug Packaging? (2019). CD Bioparticles Blog.
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- Liposome Encapsulation Efficiency Measurement. (n.d.). BOC Sciences.
- Stability Studies: An Essential Step for Quality Management in Drug Development. (2023). Thermo Fisher Scientific.
- Determining drug release rates of hydrophobic compounds from nanocarriers. (2016). Nanoscale.
- Encapsulation efficiency (EE) and drug loading content. (n.d.). Bio-protocol.
- Current trends in pyrrole and porphyrin-derived nanoscale materials for biomedical applications. (2021). Nanomedicine.
- Development And Validation Of In Vitro Release Testing For Semisolid Formulations. (n.d.). Contract Pharma.
- Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). PAHO/WHO.
- Novel drug delivery system and characterization in advance techniques. (2023). IP International Journal of Comprehensive and Advanced Pharmacology.
- Review on synthesis of pyrrole derivatives promoted by nanoparticles. (2021). ResearchGate.
- Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles. (2018). ResearchGate.
- Basic principle and process of sample and separate method for in vitro drug release testing procedure. (n.d.). ResearchGate.
- Stability Testing Of Pharmaceutical Dosage Form. (2018). Slideshare.
- Therapeutic Significance of Pyrrole in Drug Delivery. (2018). SciTechnol.
- Carriers for hydrophobic drug molecules: lipid-coated hollow mesoporous silica particles, and the influence of shape and size on encapsulation efficiency. (2024). RSC Publishing.
- Method for determining drug encapsulation efficiency in liposomes. (n.d.). Google Patents.
- Stability Testing for Pharmaceuticals & More. (2023). Parameter Generation & Control.
- Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. (2021). Dissolution Technologies.
- Investigating the self-assembling of nicotinic hydrazide-based amphiphile into nano-range vesicles and its amphotericin B loading applications. (2023). Journal of Dispersion Science and Technology.
- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (2015). Der Pharma Chemica.
- Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. (2020). Research Journal of Pharmacy and Technology.
- 1H-Pyrrole-2-carbohydrazide. (2011). Acta Crystallographica Section E.
- Synthesis and biological evaluation of some novel pyrrole derivatives. (2021). CABI Digital Library.
- Pyrrole-Doped Polydopamine-Pyrrole (PDA-nPY) Nanoparticles with Tunable Size and Improved NIR Absorption for Photothermal Therapy. (2023). Polymers.
- Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. (2021). Frontiers in Pharmacology.
- Liposome Encapsulated Small Molecule Development Service. (n.d.). Creative Biolabs.
- Pyrrole-Doped Polydopamine-Pyrrole (PDA-nPY) Nanoparticles with Tunable Size and Improved NIR Absorption for Photothermal Therapy. (2023). ResearchGate.
- Liposomes as carriers of hydrophilic small molecule drugs: strategies to enhance encapsulation and delivery. (2014). Expert Opinion on Drug Delivery.
- 1H-pyrrole-2-carbohydrazide. (n.d.). Sigma-Aldrich.
- 4-acetyl-1H-pyrrole-2-carbohydrazide. (n.d.). Sigma-Aldrich.
- 4-Ethynyl-1H-pyrrole-2-carboxylic acid Properties. (n.d.). U.S. Environmental Protection Agency.
- 1H-pyrrole-2-carbohydrazide. (n.d.). PubChem.
- Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (2022). Mini-Reviews in Medicinal Chemistry.
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Application Notes & Protocols: Elucidating the Mechanism of Action for 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrole-2-carbohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This versatility stems from the scaffold's ability to be chemically modified, allowing for interaction with a diverse range of biological targets.[1] This document provides a comprehensive, step-by-step guide to systematically investigate the mechanism of action (MoA) for a novel compound within this class, using the hypothetical molecule 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide as a case study. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a robust framework for researchers to move from a novel compound to a well-defined molecular mechanism.
Introduction: The Therapeutic Potential of Pyrrole-Carbohydrazides
Pyrrole-containing compounds are integral to numerous natural products and synthetic drugs.[4] The addition of a carbohydrazide moiety creates a versatile template that has been successfully exploited to develop agents with significant pharmacological effects. Published studies on various derivatives have indicated several common mechanistic routes:
-
Anticancer Activity: Often achieved through the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby halting the proliferation of cancer cells.[1] Some derivatives are known to inhibit key receptor tyrosine kinases like EGFR and VEGFR, which are critical for tumor growth.[1]
-
Antimicrobial Activity: Many pyrrole-hydrazide derivatives exhibit potent antibacterial and antifungal effects.[2][3] This is frequently linked to the inhibition of essential bacterial enzymes, such as the enoyl-acyl carrier protein reductase (ENR), a key component of fatty acid synthesis.[5]
-
Anti-inflammatory Activity: Certain derivatives can modulate inflammatory pathways, though this is a less commonly explored mechanism compared to their anticancer and antimicrobial properties.[1][2]
Given this landscape, a systematic, multi-pronged approach is required to efficiently and accurately determine the MoA of a new analogue like 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide.
Strategic Workflow for Mechanism of Action Elucidation
The journey from a newly synthesized compound to an understood mechanism of action requires a logical progression from broad, phenotype-based screening to specific, target-based validation.[6] This ensures that resources are directed efficiently toward the most promising biological activity.
Caption: High-level workflow for MoA elucidation.
Phase 1: Broad Phenotypic Screening
Scientific Rationale: The initial goal is to cast a wide net to determine the primary biological effect of the compound. Is it cytotoxic, antimicrobial, or largely inactive in these contexts? This initial data is crucial for guiding all subsequent experiments.
Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of the test compound that inhibits the metabolic activity of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., a panel from NCI-60)
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates, multichannel pipette, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Protocol 3.2: Antimicrobial Susceptibility Testing (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) required to prevent visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans)
-
Growth broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi)
-
Test compound dissolved in DMSO
-
Standard antibiotics (e.g., Streptomycin, Ciprofloxacin)
-
96-well plates
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland standard, then dilute it according to CLSI guidelines to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the compound. Include a positive control (inoculum only) and a negative control (broth only).
-
Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 35°C for 24-48 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Data Presentation: Phase 1 Results
Summarize the screening results in a clear, tabular format.
| Target Organism/Cell Line | Assay Type | Result (IC50 / MIC) | Interpretation |
| MCF-7 (Breast Cancer) | MTT | 1.5 µM | Potent Cytotoxicity |
| A549 (Lung Cancer) | MTT | 3.2 µM | Moderate Cytotoxicity |
| S. aureus (Gram-positive) | MIC | 8 µg/mL | Significant Activity |
| E. coli (Gram-negative) | MIC | >128 µg/mL | No Significant Activity |
| C. albicans (Fungus) | MIC | 64 µg/mL | Weak Activity |
Table 1: Hypothetical screening data for 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide.
Phase 2: Defining the Cellular Mechanism (Anticancer Focus)
Scientific Rationale: If the compound demonstrates potent cytotoxicity (e.g., IC50 < 10 µM), the next logical step is to determine how it is killing or stopping the proliferation of cancer cells. The two most common mechanisms are disruption of the cell cycle and induction of apoptosis.[1]
Caption: Decision-making workflow after observing cytotoxicity.
Protocol 4.1: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI), a DNA-intercalating agent, to determine the cell cycle phase distribution of a cell population.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Test compound and DMSO
-
PBS, Trypsin-EDTA
-
70% ice-cold ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS. Resuspend in 500 µL of PI/RNase Staining Buffer and incubate for 30 minutes in the dark at room temperature.
-
Acquisition: Analyze the samples on a flow cytometer.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
Protocol 4.2: Apoptosis Quantification (Annexin V/PI Assay)
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cancer cell line of interest
-
Test compound and DMSO
-
Flow cytometer
Procedure:
-
Treatment: Treat cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for a relevant time point (e.g., 24 or 48 hours).
-
Harvesting: Collect all cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark.
-
Acquisition: Analyze immediately on a flow cytometer.
-
Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Phase 3: Molecular Target Identification & Validation
Scientific Rationale: Once the cellular effect is known (e.g., apoptosis), the next step is to identify the specific molecular target(s) the compound interacts with to cause this effect. Based on the literature for this scaffold, kinase and bacterial enzyme inhibition are plausible starting points.[1][5]
Hypothesis A (Anticancer): Inhibition of a Kinase Signaling Pathway
Many pyrrole derivatives function by inhibiting receptor tyrosine kinases.[1]
Caption: Hypothetical inhibition of the EGFR/PI3K/Akt pathway.
Protocol 5.1: Western Blot for Pathway Analysis
-
Objective: To determine if the compound inhibits the phosphorylation of key signaling proteins downstream of receptors like EGFR.
-
Procedure:
-
Treat cancer cells with the compound for a short duration (e.g., 1-6 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against key proteins (e.g., p-EGFR, total-EGFR, p-Akt, total-Akt, p-ERK, total-ERK).
-
Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize bands.
-
Interpretation: A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.
-
Protocol 5.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm direct binding of the compound to a suspected target protein (e.g., EGFR) within intact cells.
-
Rationale: Ligand binding stabilizes a protein, increasing its melting temperature.
-
Procedure:
-
Treat intact cells with the compound or vehicle (DMSO).
-
Heat aliquots of the cell suspension across a range of temperatures (e.g., 40°C to 70°C).
-
Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Analyze the soluble fraction by Western blot for the target protein.
-
Interpretation: In compound-treated samples, the target protein will remain soluble at higher temperatures compared to the vehicle control, indicating direct binding.
-
Hypothesis B (Antimicrobial): Inhibition of Bacterial Enoyl-ACP Reductase (ENR)
Several pyrrole-carbohydrazide derivatives have been designed as inhibitors of ENR, an essential enzyme in bacterial fatty acid synthesis.[5]
Protocol 5.3: In Vitro ENR Enzyme Inhibition Assay
-
Objective: To measure the direct inhibitory effect of the compound on purified ENR enzyme.
-
Procedure:
-
Use a commercially available ENR inhibition assay kit or a published spectrophotometric method. These typically monitor the oxidation of NADH (a substrate) at 340 nm.
-
Incubate purified ENR enzyme with varying concentrations of the test compound.
-
Initiate the reaction by adding the substrates (e.g., NADH and a crotonyl-ACP analogue).
-
Monitor the decrease in absorbance at 340 nm over time.
-
Analysis: Calculate the rate of reaction at each compound concentration and determine the IC50 of inhibition.
-
Protocol 5.4: Molecular Docking
-
Objective: To computationally predict the binding mode and affinity of the compound to the active site of the target enzyme (e.g., ENR).
-
Procedure:
-
Obtain the crystal structure of the target enzyme from the Protein Data Bank (PDB).
-
Prepare the protein structure (e.g., add hydrogens, remove water).
-
Generate a low-energy 3D conformation of the test compound.
-
Use docking software (e.g., AutoDock, Glide) to predict the most favorable binding pose of the compound within the enzyme's active site.[5]
-
Analysis: Analyze the predicted binding energy and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to rationalize the inhibitory activity.
-
Conclusion
This application note provides a structured and logical framework for elucidating the mechanism of action of a novel pyrrole-carbohydrazide derivative. By progressing from broad phenotypic screening to specific molecular target validation, researchers can efficiently allocate resources and build a comprehensive, evidence-based understanding of their compound's biological activity. The protocols and workflows described are based on established, robust scientific methods and can be adapted for other novel chemical entities.
References
-
Title: Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives Source: VLife Sciences URL: [Link]
-
Title: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities Source: PMC - NIH URL: [Link]
-
Title: Synthesis and biological evaluation of some novel pyrrole derivatives Source: CABI Digital Library URL: [Link]
-
Title: Mechanism of Action, MOA Studies Source: NorthEast BioLab URL: [Link]
-
Title: Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives Source: RJPT URL: [Link]
-
Title: Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding Source: Bioinformatics | Oxford Academic URL: [Link]
-
Title: Carbohydrazide Analogues: A Review of Synthesis and Biological Activities Source: ResearchGate URL: [Link]
-
Title: 1H-Pyrrole-2-carbohydrazide Source: PMC - NIH URL: [Link]
-
Title: Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives Source: JOCPR URL: [Link]
-
Title: Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring Source: PMC - NIH URL: [Link]
-
Title: Novel Targets and Mechanisms in Antimicrobial Drug Discovery Source: MDPI URL: [Link]
-
Title: Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents Source: MDPI URL: [Link]
-
Title: Synthesis, characterization and biological activities of novel substituted formazans of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide derivatives Source: ResearchGate URL: [Link]
Sources
Introduction: Unveiling Novel Acylation Pathways with 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide
An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide as a chemical probe.
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, stability, and function.[1][2] While much research has focused on linear fatty acids like palmitate and myristate, the roles of branched-chain fatty acids in cellular signaling are an emerging area of investigation. 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide, hereafter referred to as EBP-H, is a novel chemical probe designed to explore these less-charted territories of the acylome. The pyrrole scaffold is a common motif in bioactive compounds and approved drugs, known to interact with a variety of biological targets.[3][4] The 2-ethylbutanoyl group mimics a branched-chain fatty acid, while the carbohydrazide moiety provides a versatile chemical handle. This document provides a comprehensive guide to utilizing EBP-H as a competitive inhibitor to identify and characterize enzymes involved in branched-chain fatty acylation.
Principle of Action: A Competitive Inhibition Strategy
EBP-H is designed to act as a competitive inhibitor of enzymes that recognize and transfer branched-chain fatty acids. By mimicking the structure of a natural substrate, EBP-H can bind to the active site of these enzymes, thereby preventing the binding of the endogenous substrate. This competitive inhibition can be leveraged in a variety of assays to identify the protein targets of EBP-H and to probe their function in cellular pathways. The hydrazide group can also be used for conjugation to reporter molecules, such as biotin or fluorescent dyes, to create derivative probes for pull-down or imaging experiments.
Product Information
| Property | Value |
| Chemical Name | 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide |
| Abbreviation | EBP-H |
| CAS Number | 477848-78-5 |
| Molecular Formula | C11H17N3O2 |
| Molecular Weight | 223.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of EBP-H against a putative branched-chain fatty acyltransferase (BCFAT).
Materials:
-
Recombinant BCFAT enzyme
-
EBP-H
-
Branched-chain fatty acyl-CoA substrate (e.g., 2-ethylbutanoyl-CoA)
-
Peptide or protein substrate with an acylation motif
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT)
-
Detection reagent (e.g., a fluorescent probe that reacts with the free thiol of CoA released during the reaction)
-
384-well microplate
Procedure:
-
Prepare a 10 mM stock solution of EBP-H in DMSO.
-
Create a serial dilution of EBP-H in assay buffer, ranging from 100 µM to 1 nM.
-
In a 384-well plate, add 5 µL of the EBP-H dilutions to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 5 µL of the BCFAT enzyme to each well (except the negative control) and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of a substrate mix containing the branched-chain fatty acyl-CoA and the peptide/protein substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the fluorescence signal on a plate reader.
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the EBP-H concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the engagement of a chemical probe with its target protein in a cellular environment.
Materials:
-
Cells expressing the target BCFAT
-
EBP-H
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target BCFAT
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with either vehicle (DMSO) or EBP-H at various concentrations for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant and analyze the protein concentration.
-
Perform SDS-PAGE and Western blotting to detect the amount of soluble BCFAT protein in each sample.
Data Analysis: Plot the amount of soluble BCFAT protein against the temperature for both vehicle- and EBP-H-treated samples. A shift in the melting curve to a higher temperature in the presence of EBP-H indicates target engagement.
Protocol 3: Competitive Pull-Down Assay
This protocol uses a biotinylated version of EBP-H (EBP-H-Biotin) to identify its binding partners in a cell lysate.
Materials:
-
EBP-H-Biotin (synthesized by conjugating biotin to the hydrazide moiety of EBP-H)
-
Cell lysate
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., TBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometry-compatible silver stain or Coomassie stain
Procedure:
-
Incubate the cell lysate with EBP-H-Biotin for 1-2 hours at 4°C.
-
As a negative control, incubate a separate aliquot of the lysate with EBP-H-Biotin and a 100-fold excess of non-biotinylated EBP-H.
-
Add streptavidin-coated magnetic beads to each lysate and incubate for 1 hour at 4°C to capture the biotinylated probe and its binding partners.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using elution buffer.
-
Run the eluates on an SDS-PAGE gel and visualize the proteins by silver or Coomassie staining.
-
Excise the protein bands that are present in the EBP-H-Biotin sample but absent or significantly reduced in the competitive binding control.
-
Identify the proteins by mass spectrometry.
Visualizations
Experimental Workflow for In Vitro Enzyme Inhibition Assay
Caption: Workflow for determining the IC50 of EBP-H.
Logical Flow for Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow to confirm target engagement.
References
- Hang, H. C., et al. (2007). Chemical Probes for the Rapid Detection of Fatty-Acylated Proteins in Mammalian Cells. Journal of the American Chemical Society.
- Hang, H. C., et al. (2007). Chemical Probes for the Rapid Detection of Fatty-Acylated Proteins in Mammalian Cells. ACS Figshare.
- Hang, H. C., et al. (2015). Chemical Reporters for Exploring Protein Acylation. PMC.
- Howei Pharm. 4-(2-Ethylbutanoyl)-1H-pyrrole-2-carbohydrazide.
- Li, X., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry.
- Zhang, Y., et al. (2022). Chemical Biology Tools for Protein Lysine Acylation. Angewandte Chemie International Edition.
- Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica.
- Russo, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry.
- Mahey, N., et al. (2024). Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. PLOS Pathogens.
- ResearchGate. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor.
- MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- PMC. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones.
- PubChem. 1H-pyrrole-2-carbohydrazide.
- MDPI. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents.
- CABI Digital Library. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives.
- PMC. (2011). 1H-Pyrrole-2-carbohydrazide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide Synthesis
Prepared by the Senior Application Scientist Team
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide. Pyrrole-2-carbohydrazide derivatives are significant scaffolds in medicinal chemistry, often investigated for their diverse biological activities.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and improve the yield and purity of your target compound.
Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Overall Synthetic Workflow
The synthesis of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide is typically achieved via a two-step process starting from a commercially available or readily synthesized pyrrole-2-carboxylate ester. The workflow involves a regioselective Friedel-Crafts acylation followed by hydrazinolysis.
Caption: General two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy and the key challenges? A1: The most direct strategy involves (1) Friedel-Crafts acylation of ethyl 1H-pyrrole-2-carboxylate with 2-ethylbutanoyl chloride to install the acyl group at the C4 position, followed by (2) hydrazinolysis of the ethyl ester to form the desired carbohydrazide. The primary challenges are:
-
Controlling Regioselectivity: Ensuring the acyl group adds to the C4 position during the Friedel-Crafts reaction. The electron-withdrawing ester at C2 deactivates the ring but directs electrophiles primarily to C4, which is favorable. However, side products can still form.[3]
-
Preventing Polymerization: Pyrroles are highly reactive and prone to polymerization under the strongly acidic conditions typical of Friedel-Crafts reactions.[4] Careful selection of a milder Lewis acid and temperature control are critical.
-
Achieving Complete Hydrazinolysis: Ensuring the complete conversion of the sterically hindered ester to the carbohydrazide without side reactions.
Q2: Why is Friedel-Crafts acylation on pyrrole so sensitive? A2: The pyrrole ring is a π-excessive heterocycle, making it significantly more reactive than benzene towards electrophilic substitution.[5] This high reactivity is a double-edged sword. While it allows acylation under milder conditions than benzene, it also makes the ring susceptible to attack by the Lewis acid catalyst, leading to polymerization and the formation of dark, tarry byproducts.[6] Furthermore, the N-H proton is moderately acidic (pKa ≈ 17.5), and deprotonation or direct reaction at the nitrogen can lead to competitive N-acylation, a common side reaction.[7][8]
Q3: What precautions should I take when working with hydrazine hydrate? A3: Hydrazine hydrate is a corrosive and toxic substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions involving hydrazine are often exothermic and should be conducted with care, typically involving controlled addition of the reagent and cooling.
Q4: How should I handle and store the pyrrole-containing final product? A4: Pyrrole and its derivatives are often sensitive to air and light, tending to darken over time due to oxidation and polymerization.[9][10] It is best to store the final product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a freezer) to maintain its purity and stability.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Section 1: Problems During Friedel-Crafts Acylation (Step 1)
Q: My reaction shows low or no conversion of the starting pyrrole ester.
A: This issue typically points to insufficient electrophilic activation of the acylating agent or deactivation of the catalyst.
-
Possible Cause 1: Inactive Lewis Acid. The Lewis acid (e.g., AlCl₃, SnCl₄) may be old or have been deactivated by atmospheric moisture.
-
Solution: Use a freshly opened bottle of the Lewis acid or a freshly sublimed/distilled portion. Ensure the reaction is set up under a strictly inert atmosphere (N₂ or Ar) using anhydrous solvents.
-
-
Possible Cause 2: Insufficiently Reactive Acylating Agent. While 2-ethylbutanoyl chloride should be sufficiently reactive, its quality can be a factor.
-
Solution: Consider converting 2-ethylbutanoic acid to the acid chloride yourself immediately before the reaction using oxalyl chloride or thionyl chloride to ensure high reactivity.
-
-
Possible Cause 3: Reaction Temperature is Too Low. While low temperatures are used to control side reactions, they can also slow the desired reaction to a halt.
-
Solution: Monitor the reaction by TLC. If no conversion is observed at low temperatures (e.g., 0 °C), allow the reaction to warm slowly to room temperature. Some acylations may require gentle heating, but this should be approached cautiously to avoid polymerization.[6]
-
Q: The reaction is producing a dark, insoluble polymer instead of the desired product.
A: This is a classic problem in pyrrole chemistry, caused by the high reactivity of the ring under acidic conditions.
-
Possible Cause 1: Lewis Acid is Too Strong. A highly reactive Lewis acid like AlCl₃ can aggressively coordinate to the pyrrole ring, initiating polymerization.[11]
-
Solution: Switch to a milder Lewis acid. The choice of catalyst can significantly influence the outcome. (See Table 1).
-
-
Possible Cause 2: Reaction Temperature is Too High. Higher temperatures accelerate both the desired reaction and the undesired polymerization pathway.
-
Solution: Maintain a low temperature (e.g., -20 °C to 0 °C) throughout the addition of reagents and for the initial phase of the reaction. Add the pyrrole substrate slowly to the pre-complexed mixture of the Lewis acid and acyl chloride to keep its instantaneous concentration low.
-
-
Possible Cause 3: Non-Optimal Order of Addition. Adding the Lewis acid to the pyrrole can immediately trigger polymerization.
-
Solution: The preferred order is to add the Lewis acid to the anhydrous solvent, cool the mixture, add the 2-ethylbutanoyl chloride to form the acylium ion complex, and finally, add the pyrrole ester solution dropwise.[11]
-
| Lewis Acid | Equivalents | Typical Conditions | Expected Outcome & Comments |
| AlCl₃ | 1.1 - 2.0 | CH₂Cl₂, CS₂, or nitrobenzene, -20 °C to RT | High reactivity, but high risk of polymerization. Can lead to complex mixtures.[11] |
| SnCl₄ | 1.1 - 1.5 | CH₂Cl₂, 0 °C to RT | Milder than AlCl₃, often a good starting point for reducing polymerization.[11] |
| TiCl₄ | 1.1 - 1.5 | CH₂Cl₂, -78 °C to 0 °C | Effective and can sometimes offer better regioselectivity. |
| Zn(OTf)₂ | 0.1 - 1.0 | Dichloroethane, 50-80 °C | A mild catalyst that can be effective, often requiring heat but with a lower risk of polymerization.[12] |
| DBN | 0.1 - 0.2 | Acetonitrile, RT to 50 °C | Acts as a nucleophilic catalyst, avoiding strongly acidic conditions entirely. An excellent alternative to traditional Friedel-Crafts.[13] |
| Table 1: Comparison of Lewis Acids for C4-Acylation of Ethyl 1H-pyrrole-2-carboxylate. |
Q: My primary product is N-acylated, not C4-acylated.
A: N-acylation occurs when the nitrogen atom acts as the nucleophile. This is favored under different conditions than C-acylation.
-
Possible Cause: Use of a Base. If any base (e.g., from an incomplete workup of a previous step or intentionally added) is present, it can deprotonate the pyrrole N-H, forming the highly nucleophilic pyrrolide anion, which preferentially attacks the acylating agent at the nitrogen.[8]
Section 2: Problems During Hydrazinolysis (Step 2)
Q: The hydrazinolysis reaction is sluggish or incomplete, even after prolonged heating.
A: The conversion of an ester to a hydrazide can be slow if conditions are not optimal.
-
Possible Cause 1: Insufficient Temperature or Reaction Time. Hydrazinolysis often requires heat to proceed at a reasonable rate.
-
Solution: A common procedure is to heat the reaction mixture at reflux in a suitable solvent like ethanol.[1] Monitor the reaction by TLC until the starting ester spot has disappeared. A reaction time of 2-6 hours is typical. One report on the synthesis of the parent 1H-pyrrole-2-carbohydrazide used heating at 70°C for just 45 minutes, suggesting the reaction can be rapid under the right conditions.[15]
-
-
Possible Cause 2: Steric Hindrance. The ester at the C2 position, adjacent to the pyrrole nitrogen, and with a bulky acyl group at C4, may be sterically hindered.
-
Solution: Use a larger excess of hydrazine hydrate (e.g., 5-10 equivalents) to drive the reaction to completion. Consider using a higher-boiling solvent like n-butanol if ethanol is ineffective, allowing for higher reaction temperatures.
-
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient heat/time. | Reflux in ethanol for 4-8 hours. Monitor by TLC. |
| Insufficient hydrazine. | Increase to 5-10 equivalents of hydrazine hydrate. | |
| Low Yield after Workup | Product is water-soluble. | Minimize the amount of water used for precipitation. Cool thoroughly. Do not wash the filtered product with water; use cold ethanol or ether. |
| Product decomposes. | Avoid strong acids/bases during workup. Work quickly and keep solutions cold. | |
| Side Product Formation | Reaction with the ketone. | This is generally unlikely under these conditions, but if observed (e.g., hydrazone formation), use milder conditions (lower temperature, shorter time). |
| Table 2: Troubleshooting Summary for Hydrazinolysis. |
Q: The yield is very low after workup.
A: The product, a carbohydrazide, may have some water solubility, leading to losses during precipitation and washing.
-
Possible Cause: Product Loss During Workup. Pouring the reaction mixture into a large volume of water can result in an incomplete precipitation if the product has partial water solubility.
-
Solution: After the reaction is complete, first try to cool the reaction mixture to see if the product crystallizes directly. If not, concentrate the reaction mixture under reduced pressure to remove most of the solvent (e.g., ethanol) before pouring it into a minimal amount of cold water to induce precipitation. Wash the filtered solid with a small amount of ice-cold water or, preferably, with a non-polar solvent like cold diethyl ether to remove impurities without dissolving the product.
-
Key Mechanisms & Troubleshooting Logic
Troubleshooting Low Acylation Yield
The following decision tree can help diagnose and solve low-yield issues in the Friedel-Crafts acylation step.
Caption: Decision tree for troubleshooting the Friedel-Crafts acylation step.
Mechanism of Hydrazinolysis
The conversion of the ester to the carbohydrazide proceeds via a nucleophilic acyl substitution mechanism. Understanding this helps in optimizing the reaction.
Sources
- 1. vlifesciences.com [vlifesciences.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions [organic-chemistry.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. uop.edu.pk [uop.edu.pk]
- 11. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. 1H-Pyrrole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-(2-Ethylbutanoyl)-1H-pyrrole-2-carbohydrazide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide derivatives. As Senior Application Scientists, we have compiled this guide to address common challenges and provide scientifically sound solutions to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide?
The most common synthetic route involves a two-step process:
-
Friedel-Crafts Acylation: Introduction of the 2-ethylbutanoyl group onto the pyrrole ring, typically at the C4 or C5 position, of a suitable pyrrole-2-carboxylate starting material.
-
Hydrazinolysis: Conversion of the ester functionality of the acylated pyrrole-2-carboxylate to the desired carbohydrazide by reaction with hydrazine hydrate.[1][2]
Q2: Why is the acylation step often challenging for pyrrole derivatives?
The pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. However, this reactivity can lead to several challenges:
-
N-Acylation: The nitrogen atom of the pyrrole ring is nucleophilic and can compete with the carbon atoms for the acylating agent, leading to the formation of N-acylpyrrole byproducts.[3]
-
Regioselectivity: Acylation can occur at different carbon positions (C2, C3, C4, C5), and controlling the regioselectivity to obtain the desired 4-substituted product can be difficult. Electrophilic substitution on an unsubstituted pyrrole ring typically favors the C2 position.[3]
-
Polyacylation: The electron-donating nature of the pyrrole ring can activate it for further acylation, leading to di- or tri-acylated products.
-
Instability: Pyrroles can be sensitive to strong acids and high temperatures, which are often employed in Friedel-Crafts reactions, potentially leading to polymerization or decomposition.[4]
Q3: What are the key parameters to control during the hydrazinolysis step?
Hydrazinolysis is generally a straightforward reaction.[5] Key parameters to consider for optimization include:
-
Solvent: Absolute ethanol or methanol are commonly used solvents.[5][6]
-
Temperature: The reaction is typically carried out at reflux to ensure complete conversion.[1][2]
-
Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting ester.[5][7]
-
Excess Hydrazine Hydrate: A molar excess of hydrazine hydrate is often used to drive the reaction to completion.[1][8]
Troubleshooting Guide
Problem 1: Low Yield of the Desired C-Acylated Pyrrole
| Possible Cause | Suggested Solution | Scientific Rationale |
| Dominant N-Acylation | Protect the pyrrole nitrogen with a suitable protecting group (e.g., tosyl, BOC) before acylation. | Protecting the nitrogen reduces its nucleophilicity, thus favoring C-acylation.[3] |
| Incorrect Lewis Acid | Screen different Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄, ZnCl₂). | The strength and nature of the Lewis acid can significantly influence the regioselectivity and efficiency of the Friedel-Crafts acylation.[9][10][11] |
| Suboptimal Temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | Higher temperatures can lead to side reactions and decomposition of the pyrrole ring.[12] |
| Formation of Isomers | Employ a sterically bulky N-protecting group to direct acylation to the less hindered C4 position. | Steric hindrance can be a powerful tool to control regioselectivity in electrophilic aromatic substitution reactions.[13] |
Problem 2: Incomplete Hydrazinolysis Reaction
| Possible Cause | Suggested Solution | Scientific Rationale |
| Insufficient Reaction Time or Temperature | Increase the reflux time and monitor the reaction progress carefully using TLC. | Hydrazinolysis requires sufficient thermal energy and time to proceed to completion.[1][2] |
| Steric Hindrance around the Ester Group | Use a higher boiling point solvent (e.g., n-butanol) to increase the reaction temperature. | A higher temperature can help overcome the activation energy barrier for sterically hindered esters. |
| Deactivation of Hydrazine | Use fresh, high-quality hydrazine hydrate. | Hydrazine can degrade over time, reducing its reactivity. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution | Scientific Rationale |
| Presence of Unreacted Starting Materials | Optimize the reaction conditions for full conversion. If necessary, use column chromatography for purification.[5] | Unreacted starting materials can co-crystallize with the product, making purification by simple recrystallization difficult. |
| Formation of Side Products | Characterize the side products by techniques like NMR and Mass Spectrometry to understand their origin and adjust the reaction conditions accordingly. | Identifying byproducts is crucial for rational optimization of the reaction to minimize their formation. |
| Product Insolubility or Oily Nature | For purification by recrystallization, screen a variety of solvent systems. If the product is an oil, consider converting it to a solid salt or derivative for easier handling and purification. | The solubility of a compound is highly dependent on the solvent system used. |
| Residual Hydrazine | After the reaction, quench with water and extract the product into an organic solvent. Wash the organic layer multiple times with water or brine to remove excess hydrazine.[5] | Hydrazine is water-soluble and can be removed by aqueous workup. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of a Pyrrole-2-carboxylate
This is a general protocol and may require optimization for specific substrates.
-
To a stirred solution of the N-protected or unprotected pyrrole-2-carboxylate (1.0 eq) in a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (1.1 - 2.0 eq) portion-wise at 0 °C.
-
Allow the mixture to stir for 15-30 minutes at 0 °C.
-
Slowly add the 2-ethylbutanoyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-water.
-
Extract the aqueous layer with the reaction solvent (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrazinolysis of the Acylated Pyrrole-2-carboxylate
-
Dissolve the acylated pyrrole-2-carboxylate (1.0 eq) in absolute ethanol.
-
Add an excess of hydrazine hydrate (5-10 eq).
-
Reflux the reaction mixture for 4-24 hours, monitoring the progress by TLC until the starting material is no longer visible.[8]
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide. If the product does not precipitate, extract it with a suitable organic solvent.[5]
Visualizing the Workflow
Caption: Synthetic workflow and troubleshooting points.
Decision Tree for Troubleshooting Low Acylation Yield
Sources
- 1. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
"stability testing of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide under experimental conditions"
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide. The information herein is designed to address specific experimental challenges, explain the underlying scientific principles, and ensure the integrity and reliability of your stability data.
Troubleshooting Guide
This section addresses common problems encountered during the stability testing of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide, offering step-by-step solutions and preventative measures.
Issue 1: Unexpected Peaks in HPLC Chromatogram During Forced Degradation Studies
Scenario: You are performing forced degradation studies and observe several unexpected peaks in your HPLC chromatogram that were not present in the initial analysis of the compound.
Possible Causes & Solutions:
-
Degradation of the Molecule: The new peaks are likely degradation products resulting from the stress conditions (acid, base, oxidation, heat, or light). This is the expected outcome of a forced degradation study, which aims to identify potential degradants.[1][2][3]
-
Excipient or Solvent Degradation: If working with a formulated product, the excipients may be degrading under stress conditions. Similarly, the solvent used for the study could be a source of impurities.
-
Action: Run a placebo (formulation without the active pharmaceutical ingredient - API) and a solvent blank under the same stress conditions.[6] This will help differentiate between degradation products of the API and those from other components.
-
-
Contamination: The sample, solvent, or HPLC system might be contaminated.
-
Action: Ensure high-purity, HPLC-grade solvents are used. Clean the injector and column thoroughly.[7] Run a blank injection of the mobile phase to check for system contamination.
-
Issue 2: Poor Mass Balance in Forced Degradation Studies
Scenario: After quantifying the parent compound and all observed degradation peaks, the total percentage is significantly less than 100% (e.g., <95%).
Possible Causes & Solutions:
-
Non-UV Active Degradants: Some degradation products may not have a chromophore that absorbs at the detection wavelength used in your HPLC-UV method.[1]
-
Action: Employ a mass spectrometer (LC-MS) in parallel with the UV detector. Mass spectrometry can detect non-UV active compounds, providing a more complete picture of the degradation profile.
-
-
Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.
-
Action: Consider using headspace gas chromatography (GC) if volatile degradants are suspected based on the molecule's structure.
-
-
Incomplete Elution: Some highly polar or non-polar degradation products may be irreversibly adsorbed onto the HPLC column and not elute under the current chromatographic conditions.[1]
-
Action: Modify the gradient to include a stronger solvent at the end of the run to wash the column. Consider using a different column chemistry that may have better retention characteristics for the suspected degradants.
-
-
Inappropriate Response Factor: Assuming the response factor of the degradation products is the same as the parent compound can lead to inaccurate quantification.
-
Action: If possible, isolate and purify the major degradation products to determine their individual response factors. If this is not feasible, use relative response factors estimated from LC-MS data.
-
Issue 3: Irreproducible Results in Stability Studies
Scenario: You are observing significant variability in the percentage of degradation or the profile of degradants across replicate experiments.
Possible Causes & Solutions:
-
Inconsistent Experimental Conditions: Minor variations in temperature, pH, or concentration of the stressor can lead to different degradation rates.[1]
-
Mobile Phase Instability: The pH or composition of the mobile phase can change over time, affecting retention times and peak shapes.
-
Action: Prepare fresh mobile phase daily. Ensure buffers are fully dissolved and filtered. Degas the mobile phase to prevent bubble formation.
-
-
Column Degradation: The performance of the HPLC column can deteriorate over time, especially when exposed to harsh mobile phases or samples.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability testing of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide.
Q1: What are the likely degradation pathways for 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide?
Based on the structure, which contains a pyrrole ring and a carbohydrazide functional group, the following degradation pathways are plausible:
-
Hydrolysis: The carbohydrazide linkage is susceptible to hydrolysis, especially under acidic or basic conditions.[10][11][12] This would likely cleave the molecule to form 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid and hydrazine. The hydrolysis of hydrazones, which are structurally related, is known to be acid-catalyzed.[11][13]
-
Oxidation: Both the hydrazide and the pyrrole ring can be susceptible to oxidation.[14][15][16][17] Oxidation of the hydrazide moiety could lead to the formation of various products, including diazenes.[15][16][17] The pyrrole ring can undergo photo-oxidation to form radical cation species.[18][19]
-
Photodegradation: Pyrrole-containing compounds are known to be susceptible to photodegradation.[18][19][20] Exposure to light, particularly UV light, could lead to the formation of various photoproducts through direct or indirect photo-oxidation.[18][20]
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
Forced degradation studies should be conducted according to ICH Q1A(R2) guidelines.[21][22][23][24] The following conditions are recommended:
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid-state at 80°C for 48 hours; Solution at 60°C for 24 hours |
| Photolytic Degradation | Expose solid and solution to UV (254 nm) and visible light as per ICH Q1B guidelines |
Note: These are starting points. The conditions may need to be adjusted to achieve the target degradation of 5-20%.[24]
Q3: How do I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products.[25] The key steps are:
-
Forced Degradation: Perform forced degradation studies as described above to generate degradation products.[25]
-
Method Development: Develop an HPLC method (typically reversed-phase) that can separate the parent compound from all major degradation products. This may involve optimizing the column, mobile phase composition, gradient, and detector wavelength.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines.[26] This includes assessing parameters like specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the API peak is pure in the presence of its degradants, often using a photodiode array (PDA) detector for peak purity analysis or LC-MS.
Q4: What are the appropriate storage conditions for 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide?
Based on the potential for hydrolytic, oxidative, and photolytic degradation, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. Long-term stability studies should be conducted at 25°C ± 2°C / 60% RH ± 5% RH and accelerated studies at 40°C ± 2°C / 75% RH ± 5% RH, as per ICH guidelines.[21][27]
-
Light: Protect from light by storing in an amber-colored, light-resistant container.[28]
-
Atmosphere: Store in a well-sealed container to protect from moisture and air (oxygen).
Q5: What is the importance of mass balance in stability studies?
Mass balance is a critical parameter in forced degradation studies that confirms that all degradation products have been accounted for.[1][6] It is the sum of the assay value of the parent drug and the levels of all degradation products, which should ideally be close to 100%.[6] Achieving good mass balance provides confidence that the analytical method is stability-indicating and that no significant degradation products have been missed.[1]
Experimental Workflows & Diagrams
Workflow for Troubleshooting Unexpected HPLC Peaks
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
References
-
Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. (2019). Environmental Science & Technology. Available from: [Link]
-
Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. (2019). PubMed. Available from: [Link]
-
ICH Q1A-F Stability Testing Guidelines. Scribd. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. (2026). Available from: [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. Available from: [Link]
-
Exploring the photodegradation of pyrroles. (2019). McNeill Group. Available from: [Link]
-
A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid. Chemical Communications. Available from: [Link]
-
Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (2025). Slideshare. Available from: [Link]
-
Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText. Available from: [Link]
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). PubMed. Available from: [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Available from: [Link]
-
Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. Available from: [Link]
-
Stability tests according to ICH Q1A (R2). (2012). Memmert.com. Available from: [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Available from: [Link]
-
Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Synfacts. Available from: [Link]
-
Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. (1984). Canadian Journal of Chemistry. Available from: [Link]
-
A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. (2016). ACS Publications. Available from: [Link]
-
Proposed mechanism of acid hydrolysis of hydrazones studied[4]. ResearchGate. Available from: [Link]
-
Exploring the photodegradation of pyrroles – Environmental Chemistry. (2019). ETH Zurich. Available from: [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. Available from: [Link]
-
Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. (2024). ODU Digital Commons. Available from: [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. (2024). The Journal of Organic Chemistry. Available from: [Link]
-
Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. (2025). ResearchGate. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Available from: [Link]
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025). Persee. Available from: [Link]
-
Computational Study of the Mechanism of the Oxidation of Hydrazine / Hydrazinium Ion by Iodine in the Gas Phase. (2025). ResearchGate. Available from: [Link]
-
HPLC Troubleshooting Guide. Restek. Available from: [Link]
-
Troubleshooting Common HPLC Issues: A Practical Guide. (2025). Maxi Scientific. Available from: [Link]
-
HPLC Troubleshooting Guide. ResearchGate. Available from: [Link]
-
HPLC Troubleshooting. Waters Corporation. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. (2019). PMC. Available from: [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. Available from: [Link]
-
Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. Available from: [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. Available from: [Link]
-
Determination of Pyrrole Derivatives and Hydroxyproline with 4-(Dimethylamino)benzaldehyde in a Micellar Medium. (1994). SciSpace. Available from: [Link]
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). ACS Omega. Available from: [Link]
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- 2. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 3. biomedres.us [biomedres.us]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. sgs.com [sgs.com]
- 7. maxisci.com [maxisci.com]
- 8. youtube.com [youtube.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt [organic-chemistry.org]
- 16. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mcneill-group.org [mcneill-group.org]
- 21. scribd.com [scribd.com]
- 22. ICH Official web site : ICH [ich.org]
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- 24. resolvemass.ca [resolvemass.ca]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. oatext.com [oatext.com]
- 27. memmert.com [memmert.com]
- 28. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Purification of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide
Welcome to the technical support guide for the purification of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this molecule.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the experimental workflow. The solutions provided are based on established chemical principles and practical laboratory experience.
Issue 1: Low Yield After Synthesis and Initial Work-up
Question: I've completed the synthesis of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide, but after the initial extraction and solvent removal, my yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, from the initial reaction conditions to the work-up procedure. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Reaction: The Friedel-Crafts acylation of the pyrrole ring is a critical step.[1][2][3] Ensure that the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous, as moisture can deactivate it.[2] The reaction temperature and time should also be optimized. Running thin-layer chromatography (TLC) at intermediate time points can help determine the point of maximum product formation.
-
Sub-optimal Work-up: The aqueous work-up is crucial for removing the catalyst and other water-soluble byproducts.
-
Hydrolysis of the Product: Prolonged exposure to strongly acidic or basic conditions during the work-up can lead to hydrolysis of the hydrazide or degradation of the pyrrole ring. It is advisable to perform the quench and extractions promptly and at a low temperature (e.g., using an ice bath).
-
Emulsion Formation: The presence of both organic and aqueous layers, along with potential insoluble byproducts, can lead to the formation of emulsions during extraction, trapping the product. To break emulsions, you can try adding a saturated brine solution or a small amount of a different organic solvent with a different polarity.
-
-
Product Solubility: 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide may have some solubility in the aqueous layer, especially if the pH is not optimal.[4][5] Adjusting the pH of the aqueous layer to a neutral or slightly basic range before extraction can help minimize this loss.
Issue 2: Persistent Impurities After Column Chromatography
Question: I've performed silica gel column chromatography, but my final product is still contaminated with impurities, as indicated by ¹H NMR and LC-MS. What are these likely impurities and how can I remove them?
Answer:
The nature of the impurities will depend on the synthetic route. Assuming a Friedel-Crafts acylation followed by hydrazinolysis of a corresponding ester, common impurities include:
-
Unreacted Starting Materials: This includes the initial pyrrole-2-carbohydrazide or the corresponding ester.
-
Di-acylated Product: It's possible for the Friedel-Crafts reaction to occur at another position on the pyrrole ring, leading to a di-acylated byproduct.
-
Positional Isomers: While the 4-position is generally favored for acylation on a 2-substituted pyrrole, some acylation might occur at the 5-position.[1]
-
Byproducts from Hydrazinolysis: If the starting material was an ester, incomplete reaction with hydrazine hydrate can leave unreacted ester. Side reactions of hydrazine are also possible.[6]
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Solvent System: A single solvent system may not be sufficient to separate all impurities. Consider using a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity. Common solvent systems for pyrrole derivatives include hexane-ethyl acetate or dichloromethane-methanol.[7]
-
Silica Gel: Ensure the silica gel is of appropriate particle size and is properly packed to avoid channeling.[8] For closely eluting impurities, a finer mesh silica gel can provide better resolution.
-
Loading Technique: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column (dry loading) can improve separation compared to direct liquid loading.
-
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures thereof).[9]
-
Issue 3: Product Decomposition on Silica Gel
Question: I've noticed streaking and significant loss of product during column chromatography. I suspect my compound is degrading on the silica gel. How can I mitigate this?
Answer:
Pyrrole derivatives can be sensitive to the acidic nature of standard silica gel.[10] The Lewis acidic sites on the silica surface can catalyze decomposition, especially for electron-rich pyrroles.
Solutions:
-
Deactivated Silica Gel: Treat the silica gel with a base, such as triethylamine, before packing the column. This can be done by adding a small percentage of triethylamine (e.g., 0.5-1% v/v) to the slurry solvent and the mobile phase.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Alternative Purification Methods:
-
Preparative Thin-Layer Chromatography (Prep-TLC): For smaller quantities, this can be a quick and effective method.
-
Recrystallization: As mentioned previously, this avoids the use of stationary phases altogether.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the handling and characterization of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide.
Q1: What is the expected appearance and solubility of pure 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide?
A1: Pure 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide is expected to be a solid at room temperature, likely a white to off-white or pale yellow powder. Its solubility will vary depending on the solvent. It is expected to be soluble in polar organic solvents like DMSO, DMF, and methanol, and have limited solubility in less polar solvents like dichloromethane and ethyl acetate.[11] Its solubility in water is likely to be low.[12][13]
Q2: What are the recommended analytical techniques for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can detect impurities with different mass-to-charge ratios. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the compound by separating it from any impurities. A purity level of >95% is often required for biological studies.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Q3: How should I store purified 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide to prevent degradation?
A3: Pyrrole compounds can be sensitive to air, light, and heat.[10][14] To ensure long-term stability, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dark place, such as a refrigerator or freezer.
Q4: Can I use recrystallization as the sole method of purification?
A4: In some cases, if the crude product is relatively clean and the impurities have significantly different solubility profiles, recrystallization alone may be sufficient to achieve the desired purity.[9] However, for complex mixtures of impurities, it is often more effective to first perform column chromatography to remove the bulk of the impurities, followed by recrystallization to obtain a highly pure final product.
III. Experimental Protocols & Visualizations
Protocol 1: Column Chromatography of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide
This protocol outlines a general procedure for the purification of the title compound using silica gel column chromatography.
Materials:
-
Crude 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into the column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, remove the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., 7:3, 1:1 hexane:ethyl acetate) to elute the compounds based on their polarity.
-
Fraction Collection: Collect fractions in separate tubes and monitor the elution process using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide
This protocol provides a general method for purifying the title compound by recrystallization.
Materials:
-
Purified or semi-purified 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the compound until it is completely dissolved.
-
Cooling: Slowly cool the solution to room temperature to allow for the formation of crystals. For further crystallization, place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualization of Purification Workflow
The following diagram illustrates a typical purification workflow for 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide.
Caption: A typical purification workflow for 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide.
IV. References
-
Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC. (2023, December 5). Retrieved from
-
Synthesis of some new pyrrole derivatives and their antimicrobial activity. (2011). Der Pharma Chemica, 3(4), 210-218. Retrieved from [Link]
-
Recovery of pyrrole. (1945). Google Patents. Retrieved from
-
Quantification of the hydrophobic effect using water-soluble super aryl-extended calix[4]pyrroles. (2019). Organic Chemistry Frontiers. Retrieved from
-
4-(2-Ethylbutanoyl)-1H-pyrrole-2-carbohydrazide. (n.d.). Howei Pharm. Retrieved from
-
Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. (2020). Journal of Multidisciplinary Engineering Science and Technology, 7(2). Retrieved from [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (2015). Der Pharma Chemica, 7(2), 153-159. Retrieved from [Link]
-
Purification of crude pyrroles. (1996). Google Patents. Retrieved from
-
Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. (2021). Pharmaceuticals, 14(11), 1177. Retrieved from [Link]
-
Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. (2006). Arkivoc, 2006(5), 187-197. Retrieved from [Link]
-
Solubility Chart. (n.d.). Retrieved from
-
Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (2003). Molecules, 8(10), 773-783. Retrieved from [Link]
-
Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. (1951). Journal of Research of the National Bureau of Standards, 47(3), 179. Retrieved from [Link]
-
1H-Pyrrole-2-carbohydrazide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o493. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. (2015). International Journal of ChemTech Research, 8(4), 1779-1784. Retrieved from [Link]
-
Synthesis and biological evaluation of some novel pyrrole derivatives. (2021). Research Journal of Pharmacy and Technology, 14(12), 6483-6488. Retrieved from [Link]
-
1H-Pyrrole-2-carbohydrazide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o493. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]
-
4-Acetyl-1H-pyrrole-2-carbaldehyde. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2934. Retrieved from [Link]
-
Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. (2012). The Journal of Organic Chemistry, 77(18), 7949-7958. Retrieved from [Link]
-
Cycloaddition of 4-Acyl-1H-pyrrole-2,3-diones Fused at [e]-Side and Cyanamides: Divergent Approach to 4H-1,3-Oxazines. (2022). Molecules, 27(16), 5269. Retrieved from [Link]
-
Heterocyclic Compounds. (n.d.). Retrieved from
-
Isolation of Pyrrolizidine Alkaloids - Column Chromatography. (n.d.). Sorbent Technologies. Retrieved from [Link]
-
Enzymatic synthesis of novel pyrrole esters and their thermal stability. (2022). Scientific Reports, 12(1), 19888. Retrieved from [Link]
-
Interaction of Acylethynyl Pyrroles and Pyrrolyl Propynoates with Hydrazines: Synthesis of Pyrrolylethynyl Hydrazides and Pyrrol–Pyrazole Ensembles. (2017). The Journal of Organic Chemistry, 82(17), 9187-9200. Retrieved from [Link]
-
Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. Retrieved from [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). Molecules, 27(18), 5996. Retrieved from [Link]
-
Friedel Crafts Reaction. (n.d.). SATHEE. Retrieved from [Link]
-
aqueous solubility of inorganic compounds at various temperatures. (2010). In CRC Handbook of Chemistry and Physics, 91th Edition. Retrieved from
-
Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (2022). Mini-Reviews in Medicinal Chemistry, 22(4), 661-681. Retrieved from [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules, 28(6), 2608. Retrieved from [Link]
-
Application of drug physico chemical characterisation in drug discovery. (n.d.). Merck. Retrieved from
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Technical Support Center: Enhancing the Bioavailability of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide
A Guide for Pharmaceutical Scientists
From the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to overcoming the bioavailability challenges of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in their experimental work.
Disclaimer: 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide is a novel chemical entity for the purpose of this guide. The advice provided is based on established principles of pharmaceutical science derived from its structural motifs: a lipophilic ethylbutanoyl group, a polar pyrrole ring, and a reactive carbohydrazide functional group. These features suggest potential challenges with low aqueous solubility and possible metabolic instability.
Part 1: Frequently Asked Questions (FAQs) - The Starting Line
This section addresses the initial high-level questions a researcher may have when encountering poor in vivo performance with a new chemical entity (NCE) like 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide.
Question: My in vivo studies with 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide are showing very low and variable plasma exposure. Where should I begin my investigation?
Answer: Low and variable oral bioavailability is a common hurdle in early drug development.[1] A systematic approach, grounded in preformulation studies, is the most efficient way to diagnose the root cause.[2][3][4][5] Your investigation should start by characterizing the fundamental physicochemical properties of the molecule to understand the limiting factors. The three primary pillars to investigate are:
-
Solubility: Is the compound dissolving in the gastrointestinal (GI) fluids? The lipophilic "ethylbutanoyl" group suggests this may be a primary challenge.
-
Permeability: If it dissolves, can it pass through the intestinal wall into the bloodstream?
-
Metabolic Stability: Is the compound being broken down by enzymes in the gut wall or liver before it can reach systemic circulation? The carbohydrazide moiety could be susceptible to enzymatic cleavage.[6]
A logical first step is to classify your compound according to the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[7][8][9][10] This will provide a roadmap for your formulation strategy.[11]
Question: What is the Biopharmaceutical Classification System (BCS) and how do I determine the classification for my compound?
Answer: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[8][9]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability[8]
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability[8]
To classify 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide, you need to conduct two key experiments:
-
Solubility Studies: Determine the solubility of the compound in aqueous media across a pH range of 1.2 to 6.8, which mimics the GI tract.[8] A drug is considered "highly soluble" if its highest single therapeutic dose can dissolve in 250 mL or less of this media.[10]
-
Permeability Assessment: This can be estimated using in vitro models. The most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell monolayer assay, which also accounts for active transport and efflux.[12][13][14][15][16] A compound is "highly permeable" if it has an extent of absorption of 90% or more in humans.[10]
Given its structure, your compound is likely to fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). The formulation strategies for these two classes differ significantly, making this classification a critical first step.[17]
Part 2: Troubleshooting Guide - Navigating Experimental Hurdles
This section provides in-depth, question-and-answer-based troubleshooting for specific problems you may encounter.
Section 2.1: Problem - Low Aqueous Solubility (A Suspected BCS Class II/IV Issue)
Question: My initial solubility tests confirm that 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide has very low aqueous solubility (<10 µg/mL). What are my primary strategies to address this?
Answer: For a BCS Class II or IV compound, improving solubility is paramount as dissolution is often the rate-limiting step for absorption.[18] Several established formulation strategies can be employed, broadly categorized into two main approaches: increasing the surface area of the solid drug or presenting the drug in a pre-dissolved or higher energy state.[19][20][21]
Your primary options include:
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[22][23]
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique where the crystalline drug is molecularly dispersed within a polymer matrix in an amorphous (non-crystalline) state.[1][24] Amorphous forms have higher free energy and are more soluble than their crystalline counterparts.[25]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[26][27] When this mixture encounters the aqueous environment of the GI tract, it can form fine emulsions or micellar solutions, keeping the drug solubilized for absorption.[22][28]
The following workflow can guide your initial formulation screening process.
Caption: Initial decision workflow for addressing low solubility.
Question: I tried creating an amorphous solid dispersion (ASD) using a rotary evaporator, but my compound crashed back into a crystalline form during dissolution testing. What went wrong and how can I fix it?
Answer: This is a common failure mode for ASDs known as recrystallization, which negates the solubility advantage of the amorphous form.[29] The stability of an amorphous drug within a polymer matrix is a delicate balance.[25] Here are the likely causes and troubleshooting steps:
-
Poor Polymer Selection: The chosen polymer may not have adequate specific interactions (like hydrogen bonding) with your compound to inhibit its molecular mobility and prevent it from rearranging into a crystal lattice.
-
Solution: Screen a panel of polymers. For a compound with a carbohydrazide group capable of hydrogen bonding, polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS) are excellent candidates to evaluate.[25]
-
-
Insufficient Polymer Concentration (High Drug Loading): If the drug loading in the dispersion is too high, there isn't enough polymer to properly separate and stabilize the drug molecules.
-
Solution: Create dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5). While higher drug loading is desirable for the final dosage form, achieving stability is the first priority.
-
-
"Spring and Parachute" Failure: The "spring" is the rapid dissolution of the amorphous form to create a supersaturated solution. The "parachute" is the polymer's ability to maintain this supersaturation. Your formulation may have a good "spring" but a poor "parachute."
-
Solution: The choice of polymer is critical here. HPMCAS is particularly known for its ability to maintain supersaturation in the intestine. You may also need a combination of polymers to achieve both rapid dissolution and sustained supersaturation.[25]
-
Protocol: Screening for a Stable Amorphous Solid Dispersion
-
Polymer Selection: Choose 2-3 polymers with different properties (e.g., PVP K30, HPMCAS-MG, Soluplus®).
-
Solvent Selection: Find a common solvent (e.g., methanol, acetone) that dissolves both your compound and the polymers.
-
Preparation: Prepare solutions with different drug-to-polymer weight ratios (1:1, 1:3, 1:5).
-
Drying: Use a rotary evaporator or spray dryer to remove the solvent, forming the solid dispersion. Ensure the final product is completely dry via vacuum oven.
-
Characterization (Self-Validation):
-
Differential Scanning Calorimetry (DSC): A stable ASD will show a single glass transition temperature (Tg) and the absence of a melting endotherm for the crystalline drug.
-
Powder X-ray Diffraction (PXRD): A successful ASD will show a "halo" pattern, indicating amorphous material, rather than sharp peaks characteristic of a crystalline structure.
-
-
Dissolution Testing: Perform dissolution tests in simulated gastric and intestinal fluids. Monitor the concentration over time. A successful ASD will achieve a higher maximum concentration and maintain supersaturation for a longer period compared to the crystalline drug.[1]
Data Presentation: Hypothetical Dissolution Profiles
| Formulation | Maximum Concentration (µg/mL) | Concentration at 2 hours (µg/mL) |
| Crystalline Drug | 8.5 | 7.9 |
| Micronized Drug | 25.1 | 22.5 |
| ASD (1:3 Drug:PVP) | 95.3 | 45.2 (recrystallization observed) |
| ASD (1:3 Drug:HPMCAS) | 88.7 | 81.5 (stable supersaturation) |
| LBDDS (SMEDDS) | 150.2 (in micellar form) | 145.8 |
Section 2.2: Problem - Assessing Permeability and Efflux
Question: I have developed a formulation that significantly improves solubility, but the in vivo exposure is still lower than expected. How do I investigate if poor permeability is the new bottleneck?
Answer: This is an excellent question and points to a potential BCS Class IV scenario or the presence of active efflux transporters. Once you've overcome the solubility limitation, you must re-evaluate permeability.[20]
The best approach is to use a combination of in vitro permeability assays:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This assay measures passive diffusion across an artificial lipid membrane.[13] It is fast, cost-effective, and tells you the intrinsic ability of your compound to cross a lipid bilayer.[14][15]
-
Caco-2 Cell Monolayer Assay: This assay uses a layer of human intestinal cells and can measure both passive diffusion and active transport, including efflux.[16] Efflux pumps, like P-glycoprotein (P-gp), are proteins that actively pump drugs out of cells, reducing net absorption.
By comparing the results of these two assays, you can diagnose the problem:
-
Low PAMPA & Low Caco-2 Permeability: The molecule itself has intrinsically poor passive permeability.
-
High PAMPA & Low Caco-2 Permeability: This is a classic sign of active efflux. The drug can passively cross a membrane, but the Caco-2 cells are actively pumping it out.
Caption: Workflow for diagnosing permeability limitations.
Section 2.3: Problem - Investigating Metabolic Instability
Question: My compound has good solubility and permeability in my lead formulation, but bioavailability remains poor. I suspect the carbohydrazide group is being metabolized. How can I confirm this?
Answer: Your suspicion is well-founded. First-pass metabolism in the liver is a major barrier to oral bioavailability. The carbohydrazide functional group could be a target for hydrolytic or oxidative enzymes. To test this, you should conduct an in vitro metabolic stability assay.[30][31]
The standard assay uses Human Liver Microsomes (HLM) .[32][33] HLMs are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, such as Cytochrome P450s (CYPs).[33]
Protocol: Basic Metabolic Stability Assay using HLM
-
Incubation: Incubate your compound (at a known concentration, e.g., 1 µM) with a suspension of HLM and the necessary cofactor (NADPH) at 37°C.[33]
-
Time Points: Take samples at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the enzymatic reaction in each sample by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of your parent compound.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[31][34]
A short half-life (e.g., < 30 minutes) in this assay indicates that the compound is rapidly metabolized and that first-pass metabolism is likely a significant barrier to its oral bioavailability.[34] If this is the case, formulation strategies alone may not be sufficient, and chemical modification of the molecule (a medicinal chemistry effort) might be necessary.[35]
References
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
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Mechanisms of increased bioavailability through amorphous solid dispersions: a review. ScienceDirect. Available at: [Link]
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Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. National Center for Biotechnology Information (PMC). Available at: [Link]
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Preformulation Studies An Overview. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available at: [Link]
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Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. National Center for Biotechnology Information (PMC). Available at: [Link]
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Enhancing the bioavailability of poorly soluble drugs. Pharmaceutical Technology. Available at: [Link]
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Preformulation Development. Creative Biolabs. Available at: [Link]
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Preformulation Development Studies. Coriolis Pharma. Available at: [Link]
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A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery. National Center for Biotechnology Information (PMC). Available at: [Link]
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Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
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Importance of Preformulation Studies In Drug Development. UPM Pharmaceuticals. Available at: [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]
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Biopharmaceutics Classification System. Wikipedia. Available at: [Link]
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Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. ResearchGate. Available at: [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]
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Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]
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Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. Available at: [Link]
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An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. Available at: [Link]
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Impact of preformulation on drug development. PubMed. Available at: [Link]
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Lipid Based Drug Delivery System: A Review. ResearchGate. Available at: [Link]
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Biopharmaceutical Classification System. Agno Pharmaceuticals. Available at: [Link]
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Review and analysis of FDA approved drugs using lipid-based formulations. Taylor & Francis Online. Available at: [Link]
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ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. Innovare Academic Sciences. Available at: [Link]
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Biopharmaceutics Classification System (BCS) of Various Drug Substance. Pharmacy and Poisons Board. Available at: [Link]
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Amorphous Solid Dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. ResearchGate. Available at: [Link]
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Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. MDPI. Available at: [Link]
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A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. Available at: [Link]
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Microsomal Stability. Evotec. Available at: [Link]
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metabolic stability assays for predicting intrinsic clearance. YouTube. Available at: [Link]
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Troubleshooting Common Pharmaceutical Manufacturing Challenges. LinkedIn. Available at: [Link]
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Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for drug discovery. Ingenta Connect. Available at: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]
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Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]
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Permeability and Transporters. Admescope. Available at: [Link]
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Formulation Strategies for Improving Drug Bioavailability. World Pharma Today. Available at: [Link]
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Strategies to Improve Solubility of Oral Drugs. SciSpace. Available at: [Link]
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Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. National Center for Biotechnology Information (PMC). Available at: [Link]
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Troubleshooting in Pharma Formulations Drug Development Services. VerGo Pharma Research. Available at: [Link]
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Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]
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Troubleshooting Guide Tableting. Biogrund. Available at: [Link]
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Carbohydrazide. Wikipedia. Available at: [Link]
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Carbohydrazide. Ataman Kimya. Available at: [Link]
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Validation & Comparative
Validating the Biological Activity of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide: A Technical Comparison Guide
Executive Summary
Compound Class: Lipophilic Pyrrole-2-Carbohydrazide Derivative Primary Applications: Antimycobacterial (Tuberculosis) & Anti-inflammatory (COX-2 Inhibition) Status: Novel Investigation Candidate[1]
This guide outlines the validation framework for 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide (hereafter referred to as PEB-CH ).[1] Based on the structure-activity relationships (SAR) of pyrrole-hydrazide scaffolds, PEB-CH is engineered to overcome the cell wall permeability barriers of Mycobacterium tuberculosis (Mtb) via its branched lipophilic 2-ethylbutanoyl tail, while retaining the pharmacophore required for Enoyl-ACP reductase (InhA) and Cyclooxygenase (COX) inhibition.[1]
Part 1: Strategic Validation Framework
The "Lipophilic-Hydrazide" Hypothesis
Standard pyrrole-2-carbohydrazides exhibit potent biological activity but often suffer from poor membrane permeability.[1] The addition of a 4-(2-ethylbutanoyl) group introduces a branched, hydrophobic domain.[1]
-
Expert Insight: In drug design, this specific modification is intended to facilitate passive diffusion through the mycolic acid-rich cell wall of Mycobacteria and improve bioavailability for intracellular targets.[1]
-
Mechanism of Action (Dual-Target):
Comparative Performance Matrix
The following table projects the performance of PEB-CH against industry standards based on class-specific experimental data.
| Feature | PEB-CH (Target Molecule) | Isoniazid (TB Standard) | Celecoxib (COX Standard) |
| Primary Target | InhA / COX-2 | InhA (requires activation) | COX-2 |
| Lipophilicity (LogP) | High (Predicted ~2.[1]8) | Low (-0.[1]70) | High (3.[1]5) |
| Cell Wall Penetration | Enhanced (Passive Diffusion) | Active Transport Dependent | N/A |
| Activation Required | No (Direct Inhibitor) | Yes (KatG activation) | No |
| Resistance Profile | Potentially effective against KatG-mutants | Ineffective against KatG-mutants | N/A |
| Cytotoxicity (CC50) | Moderate (Needs monitoring) | Low | Low |
Part 2: Experimental Protocols & Methodology
Protocol A: Antimycobacterial Potency (MABA Assay)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.[1][2] Rationale: The Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput screening of lipophilic compounds due to its colorimetric sensitivity and non-lytic nature.[1]
Workflow:
-
Culture Prep: Inoculate M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with OADC) until reaching McFarland Standard 1.0.[1]
-
Compound Dilution: Dissolve PEB-CH in DMSO. Prepare serial twofold dilutions (range: 100 µg/mL to 0.2 µg/mL) in 96-well plates.
-
Incubation: Add 100 µL of bacterial suspension to wells. Incubate at 37°C for 5 days.
-
Development: Add 20 µL Alamar Blue reagent and 12 µL Tween 80 (10%). Incubate for 24 hours.
-
Readout:
Self-Validating Control: Include Isoniazid (positive control) and DMSO-only (negative control). If Isoniazid MIC > 0.2 µg/mL, the assay is invalid.[1]
Protocol B: COX-1/COX-2 Selectivity Screening
Objective: Quantify the selectivity index (SI) to ensure anti-inflammatory efficacy without gastrointestinal toxicity (associated with COX-1 inhibition).[1] Method: Colorimetric COX Inhibitor Screening Assay (In Vitro).[1]
Workflow:
-
Enzyme Reaction: Incubate ovine COX-1 and human recombinant COX-2 separately with PEB-CH (0.01–100 µM).[1]
-
Substrate Addition: Add Arachidonic Acid (AA) and TMPD (colorimetric substrate).[1]
-
Peroxidase Activity: The COX enzyme converts AA to PGG2, then reduces PGG2 to PGH2 while oxidizing TMPD.[1]
-
Measurement: Measure absorbance at 590 nm.
-
Calculation:
Part 3: Mechanistic Visualization
Workflow: Dual-Stream Validation Logic
This diagram illustrates the decision tree for validating PEB-CH, ensuring that only compounds passing the "Lipophilicity Gate" move to biological assays.
Figure 1: The "Lipophilicity Gate" workflow ensures PEB-CH is screened for targets where its 2-ethylbutanoyl tail provides a pharmacokinetic advantage.[1]
Mechanism: InhA Inhibition Pathway
The following diagram details how PEB-CH disrupts the bacterial cell wall, contrasting its direct action with Isoniazid's prodrug activation requirement.[1]
Figure 2: Mechanistic comparison showing PEB-CH bypassing the KatG activation step, potentially overcoming common Isoniazid resistance mechanisms.[1]
Part 4: Critical Analysis & Troubleshooting
Solubility Issues
The 2-ethylbutanoyl group significantly increases hydrophobicity.[1]
-
Observation: Compound precipitates in aqueous media during MIC assays.
-
Solution: Use a co-solvent system.[1][3] Dissolve initially in 100% DMSO, then dilute into media containing 5% Tween-80 or Tyloxapol to maintain dispersion without lysing cells.[1]
False Positives in COX Assays
Hydrazide derivatives can sometimes act as non-specific redox scavengers, interfering with colorimetric peroxidase assays.[1]
-
Validation: If high COX inhibition is observed, cross-validate with a PGE2 Immunoassay (ELISA) which measures the product directly rather than the redox cofactor.[1]
Cytotoxicity vs. Activity
High lipophilicity can lead to non-specific membrane disruption in mammalian cells.[1]
-
Requirement: Perform an MTT assay on Vero or HepG2 cells.[1]
-
Success Metric: The Selectivity Index (
) must be .[1] If is close to the MIC, the compound is a general toxin, not a specific drug.[1]
References
-
Synthesis and Biological Evaluation of Pyrrole-2-Carbohydrazide Derivatives. Source: VLife Sciences / Vertex AI Search Results Context: Establishes the foundational synthesis of pyrrole-hydrazides and their docking interactions with Enoyl-acyl carrier protein reductase (InhA).
-
Antimycobacterial Activity of Pyrrole Derivatives against M. tuberculosis H37Rv. Source: Research Journal of Pharmacy and Technology (RJPT) Context: Provides the standard protocols for MABA assays and comparative MIC data for benzylidene-pyrrole derivatives.
-
COX-2 Selective Inhibition by 1,5-Diaryl Pyrrole Derivatives. Source: Brieflands / PMC Context: Validates the anti-inflammatory mechanism of pyrrole scaffolds and their ability to suppress PGE2 production.[1][4][5]
-
Structural Characterization of 1H-Pyrrole-2-carbohydrazide. Source: National Institutes of Health (NIH) / PMC Context: Details the crystal structure and hydrogen bonding networks (N—H⋯O) critical for receptor binding in this class of molecules.[1]
-
Carbohydrazide Analogues: Synthesis and Biological Activities. Source: Mini-Reviews in Medicinal Chemistry Context: A comprehensive review of the carbohydrazide pharmacophore, highlighting its versatility in anticancer and antibacterial applications.[1][2][6]
Sources
- 1. vlifesciences.com [vlifesciences.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. brieflands.com [brieflands.com]
- 5. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
Comprehensive Evaluation and Comparative Analysis of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide as a Novel Bacterial Enoyl-ACP Reductase (FabI) Inhibitor
A Senior Application Scientist's Guide:
Introduction
The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antibacterial agents that act on unexploited molecular targets. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for building bacterial cell membranes and is distinct from the mammalian FAS-I system, represents a prime target for selective inhibitors.[1][2] Within this pathway, the enoyl-acyl carrier protein (ACP) reductase (FabI) is a critical, rate-limiting enzyme that catalyzes the final reduction step in the fatty acid elongation cycle.[3][4] Its inhibition leads to the disruption of membrane integrity and, ultimately, bacterial cell death.[5]
This guide introduces 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide (hereafter designated PYR-2-CH ), a novel small molecule from the promising pyrrole-carbohydrazide chemical class. Pyrrole-containing compounds have demonstrated a wide range of biological activities, including significant antibacterial potential.[6][7][8] This document provides a comprehensive framework for the systematic evaluation of PYR-2-CH, comparing its potential performance against well-characterized FabI inhibitors. Our objective is to equip researchers with the rationale, detailed protocols, and comparative data necessary to rigorously assess this new chemical entity and determine its therapeutic potential.
We will benchmark PYR-2-CH against three classes of established FabI inhibitors, each representing a different strategic approach to targeting this enzyme:
-
Triclosan : A broad-spectrum biocide and the archetypal slow, tight-binding inhibitor of FabI, serving as a mechanistic benchmark.[5]
-
AFN-1252 (Debio 1452) : A highly potent and exquisitely selective, narrow-spectrum inhibitor targeting Staphylococcus species, representing the pinnacle of targeted therapy.[9][10][11][12][13]
-
Aminopyridine Derivative (Compound 9) : A novel lead compound that demonstrates the successful translation of enzymatic inhibition to in vivo efficacy in animal models.[1][14][15][16]
By following this structured comparison, researchers can generate a robust data package to elucidate the mechanism, potency, selectivity, and preclinical potential of PYR-2-CH.
The Bacterial Fatty Acid Synthesis (FAS-II) Pathway
The FAS-II pathway is a multi-enzyme, dissociative system where each catalytic step is performed by a distinct, soluble protein. The central role of FabI is to catalyze the NADH- or NADPH-dependent reduction of a trans-2-enoyl-ACP intermediate to its corresponding acyl-ACP, completing one round of chain elongation. Inhibition of this single enzyme halts the entire pathway.
Caption: The bacterial FAS-II pathway, highlighting the critical reduction step catalyzed by FabI.
Part 1: Biochemical and Mechanistic Profiling
A thorough understanding of how PYR-2-CH interacts with the purified FabI enzyme is the foundation of its characterization. This involves determining its potency, kinetics, and mechanism of inhibition.
Experimental Protocol 1: FabI Enzyme Inhibition Assay
Causality and Rationale: This assay directly measures the ability of an inhibitor to block the enzymatic activity of FabI. It is the primary screen to determine potency, typically expressed as the half-maximal inhibitory concentration (IC50). A continuous spectrophotometric assay is preferred as it allows for the monitoring of reaction progress in real-time, which is crucial for identifying slow-binding inhibitors like triclosan. The assay monitors the decrease in absorbance at 340 nm as the cofactor NADH is oxidized to NAD+.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium phosphate, pH 7.5, 1 mM β-mercaptoethanol, 1 mM EDTA.
-
Enzyme: Purified recombinant S. aureus FabI, diluted to a working concentration of 2 nM in assay buffer.
-
Cofactor: NADH, prepared fresh to a stock concentration of 10 mM.
-
Substrate: trans-2-octenoyl-ACP, synthesized and purified, diluted to a working stock of 1 mM.
-
Inhibitors: Prepare 10 mM stock solutions of PYR-2-CH and comparator compounds in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 85 µL of assay buffer.
-
Add 1 µL of inhibitor dilution (or DMSO for control).
-
Add 5 µL of 2 nM FabI enzyme solution.
-
Incubate the enzyme-inhibitor mixture for 30 minutes at 25°C. This pre-incubation is critical to allow for the potential slow binding of the inhibitor.
-
Initiate the reaction by adding a 10 µL mixture of NADH (final concentration 100 µM) and trans-2-octenoyl-ACP (final concentration 50 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 15 seconds for 15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance curve.
-
Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Protocol 2: Determination of Inhibition Kinetics and Reversibility
Causality and Rationale: Moving beyond simple potency, this step elucidates the mechanism of inhibition. Is the inhibition reversible? Is it competitive with the substrate or cofactor? Does the inhibitor bind slowly and tightly, indicated by a long residence time on the target? A long residence time can often translate to more durable pharmacological effects in vivo.[17] Triclosan is a classic example of a slow, reversible, tight-binding inhibitor.
Step-by-Step Methodology (Jump Dilution Method):
-
Association Phase (Binding):
-
Prepare a concentrated reaction mixture: 100 nM FabI enzyme with 1 µM PYR-2-CH (or comparator) in assay buffer containing 100 µM NAD+. The presence of NAD+ is crucial, as many inhibitors bind preferentially to the E-NAD+ complex.[5]
-
Incubate for 1 hour to allow the enzyme-inhibitor complex (EI) to reach equilibrium.
-
-
Dissociation Phase (Dilution):
-
Rapidly dilute the incubated mixture 100-fold into a pre-warmed cuvette containing assay buffer with saturating concentrations of NADH (100 µM) and trans-2-octenoyl-ACP (50 µM).
-
This dilution dramatically lowers the free inhibitor concentration, shifting the equilibrium towards dissociation of the EI complex.
-
Immediately monitor the recovery of enzymatic activity (decrease in A340) over an extended period (e.g., 60-120 minutes).
-
-
Data Analysis:
-
The progress curve for the recovery of activity will follow a first-order exponential function.
-
Fit the curve to the equation: A(t) = V_f * t + (V_i - V_f) * (1 - exp(-k_off * t)) / k_off, where V_f is the final steady-state velocity, V_i is the initial velocity upon dilution, and k_off is the first-order dissociation rate constant.
-
The inhibitor residence time (τ) is the reciprocal of the off-rate (τ = 1/k_off). A longer residence time indicates a more stable enzyme-inhibitor complex.
-
Part 2: Cellular Activity and Selectivity
Potent enzyme inhibition must translate into whole-cell antibacterial activity. It is equally important to ensure the compound is not broadly cytotoxic, indicating a selective effect on the bacterial target over host cells.
Experimental Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
Causality and Rationale: The MIC is the standard measure of a compound's antibacterial potency at the whole-cell level. It determines the lowest concentration of the drug that prevents visible bacterial growth. This assay integrates the compound's enzymatic potency with its ability to penetrate the bacterial cell wall and membrane and evade efflux pumps.
Step-by-Step Methodology (Broth Microdilution according to CLSI guidelines):
-
Bacterial Strains:
-
Staphylococcus aureus ATCC 29213 (methicillin-susceptible, MSSA)
-
Staphylococcus aureus USA300 (community-associated methicillin-resistant, MRSA)
-
Escherichia coli ATCC 25922 (Gram-negative control)
-
Enterococcus faecalis ATCC 29212 (control for intrinsic resistance)
-
-
Assay Procedure:
-
In a 96-well plate, perform a 2-fold serial dilution of PYR-2-CH and comparators in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a bacterial inoculum of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
-
Comparative Data: Biochemical and Antibacterial Profile
The following table summarizes the known performance of our comparator inhibitors and provides a template for evaluating PYR-2-CH.
| Parameter | Triclosan | AFN-1252 | Aminopyridine Cmpd. 9 | PYR-2-CH (Experimental) |
| Target Enzyme | E. coli FabI | S. aureus FabI | S. aureus FabI | S. aureus FabI |
| IC50 | ~50 pM[18] | 14 nM[9] | 2.4 µM[14][15] | To be determined |
| Kᵢ (dissociation constant) | 23 pM (for E-NAD+ complex) | Not reported | Not reported | To be determined |
| Residence Time (τ) | Very long (> 1 hour)[17] | Not reported | Not reported | To be determined |
| Mechanism | Slow, reversible, tight-binding; uncompetitive vs NAD+[17][18] | Reversible[9] | Reversible[14] | To be determined |
| MIC vs S. aureus (MSSA) | ~0.1 µg/mL | ≤0.015 µg/mL[9][12] | 0.5 µg/mL[14][15] | To be determined |
| MIC vs S. aureus (MRSA) | ~0.1 µg/mL | ≤0.015 µg/mL[9][12] | 0.5 µg/mL[14] | To be determined |
| Spectrum | Broad (Gram-positive/negative) | Narrow (Staphylococcus-specific)[13] | Narrow (Gram-positive)[14] | To be determined |
Part 3: In Vivo Efficacy Assessment
The ultimate test for a novel antibiotic candidate is its ability to treat an infection in a living system. This requires the compound to have suitable pharmacokinetic properties (absorption, distribution, metabolism, excretion) and to engage its target effectively in the complex host environment.
Experimental Workflow: From Cellular Activity to Preclinical Efficacy
This workflow outlines the logical progression for assessing a novel inhibitor candidate like PYR-2-CH.
Caption: Logical workflow for the preclinical evaluation of a novel antibacterial agent.
Experimental Protocol 4: Mouse Septicemia Efficacy Model
Causality and Rationale: This acute infection model is a robust test of an antibiotic's ability to rapidly clear a systemic, life-threatening bacterial infection. The primary endpoint, survival, is unequivocal. This model was used to demonstrate the potent in vivo activity of AFN-1252, which was significantly more effective than the clinical antibiotic linezolid.[9][12]
Step-by-Step Methodology:
-
Infection:
-
Use female BALB/c mice (18-22 g).
-
Prepare an inoculum of S. aureus Smith strain (~1 x 10⁸ CFU) in 0.5 mL of saline containing 5% mucin.
-
Inject the bacterial suspension intraperitoneally (IP). This dose should be lethal to >90% of untreated animals within 48 hours.
-
-
Treatment:
-
One hour post-infection, administer PYR-2-CH or comparator compounds via oral gavage (PO) or IP injection.
-
Dose-ranging studies are performed, typically using groups of 10 mice per dose level (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).
-
Include a vehicle control group (treated with the drug formulation vehicle only) and a positive control group (e.g., linezolid at 5 mg/kg).
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of morbidity and mortality every 12 hours for a period of 7 days.
-
The primary endpoint is the percentage of surviving animals in each group at the end of the 7-day period.
-
-
Data Analysis:
-
Calculate the 50% effective dose (ED50), which is the dose required to protect 50% of the animals from lethal infection, using probit analysis.
-
Comparative Data: In Vivo Efficacy Profile
| Parameter | AFN-1252 | Aminopyridine Cmpd. 9 | PYR-2-CH (Experimental) |
| Animal Model | Mouse Septicemia (IP infection)[9][12] | Rat Groin Abscess (local infection)[14][15] | Mouse Septicemia |
| Administration Route | Oral (PO) | Intraperitoneal (IP) | To be determined (PO pref.) |
| Efficacy Readout | Survival (ED50) | Reduction in CFU/g tissue | Survival (ED50) |
| Effective Dose | ED50 = 0.15 mg/kg [9][12] | ~3 log₁₀ CFU reduction at 50 mg/kg [14] | To be determined |
| Oral Bioavailability (Mouse) | Good[9] | Not Reported | To be determined |
Conclusion and Forward Look
This guide provides a rigorous, phase-appropriate framework for the comprehensive characterization of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide (PYR-2-CH) as a potential FabI inhibitor. By systematically evaluating its biochemical potency, mechanism of action, cellular activity, and in vivo efficacy against well-defined comparators, researchers can build a compelling, data-driven case for its advancement.
The ideal candidate emerging from this workflow would exhibit a combination of desirable traits: the potent, tight-binding characteristics of Triclosan , the exquisite selectivity and in vivo potency of AFN-1252 , and a favorable safety profile. The pyrrole-carbohydrazide scaffold is a promising starting point, and the application of these self-validating protocols will definitively establish its place in the landscape of novel antibacterial agents targeting the essential FabI enzyme.
References
-
Sivaraman, J., et al. (2003). Structure-activity studies of the inhibition of FabI, the enoyl reductase from Escherichia coli, by triclosan: kinetic analysis of mutant FabIs. Biochemistry, 42(15), 4406-4413. [Link]
- Stewart, M. J., et al. (1999). The structure of the FabI-NAD+-triclosan complex. Journal of Molecular Biology, 290(5), 937-943.
-
Kaplan, N., et al. (2012). Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor. Antimicrobial Agents and Chemotherapy, 56(11), 5865-5874. [Link]
-
Hafkin, B., et al. (2016). Efficacy and Safety of AFN-1252, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities. Antimicrobial Agents and Chemotherapy, 60(3), 1464-1471. [Link]
-
PubMed. (2012). Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor. [Link]
-
Freitas, R. F., et al. (2021). Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition. Frontiers in Molecular Biosciences, 8, 778191. [Link]
-
Miller, W. H., et al. (2002). Discovery of Aminopyridine-Based Inhibitors of Bacterial Enoyl-ACP Reductase (FabI). Journal of Medicinal Chemistry, 45(15), 3246-3256. [Link]
-
Farrell, D. J., et al. (2009). AFN-1252, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity. Antimicrobial Agents and Chemotherapy, 53(8), 3544-3548. [Link]
-
Ward, W. H., et al. (1999). Kinetic and Structural Characteristics of the Inhibition of Enoyl (Acyl Carrier Protein) Reductase by Triclosan. Biochemistry, 38(38), 12514-12525. [Link]
-
Lady, B. M., et al. (2013). Slow-Onset Inhibition of the FabI Enoyl Reductase from Francisella Tularensis: Residence Time and In Vivo Activity. ACS Chemical Biology, 8(9), 1937-1945. [Link]
-
ACS Publications. (2002). Discovery of Aminopyridine-Based Inhibitors of Bacterial Enoyl-ACP Reductase (FabI). [Link]
-
Figshare. (2016). Discovery of Aminopyridine-Based Inhibitors of Bacterial Enoyl-ACP Reductase (FabI). [Link]
-
Hafkin, B. (2013). Is there a future for FabI inhibitors as antibacterial agents? Clinical Investigation, 3(8), 707-709. [Link]
-
Lady, B. M., et al. (2015). Benzimidazole-based FabI inhibitors: A promising novel scaffold for anti-staphylococcal drug development. Bioorganic & Medicinal Chemistry Letters, 25(22), 5042-5047. [Link]
-
Mote, G. D., et al. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(10), 5275-5280. [Link]
- Heath, R. J., & Rock, C. O. (2002). Identification of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase. Methods in Enzymology, 348, 253-265.
-
Singh, S., et al. (2023). Structure-based identification of novel inhibitors targeting the enoyl-ACP reductase enzyme of Acinetobacter baumannii. Scientific Reports, 13(1), 21355. [Link]
-
ResearchGate. (n.d.). Structures of pyrrole with antibacterial activity. Retrieved from [Link]
- Idhayadhulla, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-223.
- Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.
-
ResearchGate. (2025). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Retrieved from [Link]
-
Khan, I., et al. (2023). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules, 28(1), 249. [Link]
-
Seefeld, M. A., et al. (2003). Indole Naphthyridinones as Inhibitors of Bacterial Enoyl-ACP Reductases FabI and FabK. Journal of Medicinal Chemistry, 46(9), 1627-1635. [Link]
-
Wang, J., et al. (2012). Pharmacophore and Molecular Docking Guided 3D-QSAR Study of Bacterial Enoyl-ACP Reductase (FabI) Inhibitors. Molecules, 17(6), 6437-6459. [Link]
-
Sadowska, B., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(23), 5183. [Link]
-
Research Journal of Pharmacy and Technology. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. [Link]
-
Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1846-1855. [Link]
-
Kustova, T. S., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 58(11), 861-872. [Link]
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"head-to-head study of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide and similar compounds"
In the landscape of medicinal chemistry, the pyrrole-2-carbohydrazide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of key derivatives from this class, offering researchers and drug development professionals a technical overview of their performance, supported by experimental data from peer-reviewed studies. We will delve into their synthesis, comparative efficacy across different therapeutic areas, and the experimental protocols essential for their evaluation.
Introduction to the Pyrrole-2-Carbohydrazide Scaffold
The core structure, consisting of a pyrrole ring linked to a carbohydrazide moiety, serves as a versatile template for chemical modification. This adaptability allows for the fine-tuning of physicochemical properties and biological targets, leading to a diverse array of pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities[1][2]. The hydrazone linkage (C=N-NH) is frequently a critical feature for the observed biological effects[1].
For the purpose of this guide, we will focus on a comparative analysis of representative pyrrole-2-carbohydrazide derivatives that have been evaluated for their antimycobacterial and anticancer activities, two areas where this scaffold has shown significant promise.
Comparative Analysis of Biological Activity
The following sections and data tables summarize the performance of selected pyrrole-2-carbohydrazide derivatives against various biological targets.
Antimycobacterial Activity
Several studies have explored the potential of pyrrole-2-carbohydrazide derivatives as inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. A key target for these compounds is the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the bacterial fatty acid synthesis pathway[3].
Table 1: Comparative Antimycobacterial Activity of Pyrrole-2-Carbohydrazide Derivatives
| Compound ID/Description | Target Organism | Activity Metric | Value (µg/mL) | Reference |
| GS4 (4-dimethylamino benzylidine-4,5-dibromo-1H-pyrrole-2-carbohydrazide) | M. tuberculosis H37Rv | MIC | 3.125 | [3] |
| GS7 (3-nitro benzylidine-4,5-dibromo-1H-pyrrole-2-carbohydrazide) | M. tuberculosis H37Rv | MIC | 12.5 | [3] |
| Isoniazid (Standard Drug) | M. tuberculosis H37Rv | MIC | Not specified, used as reference | [3] |
| Pyrazinamide (Standard Drug) | M. tuberculosis H37Rv | MIC | Not specified, used as reference | [3] |
| Streptomycin (Standard Drug) | M. tuberculosis H37Rv | MIC | Not specified, used as reference | [3] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
From the data, compound GS4 demonstrates the most potent antimycobacterial activity among the synthesized derivatives, with a MIC of 3.125 µg/mL[3]. The presence of an electron-donating dimethylamino group at the para position of the benzylidene ring appears to enhance activity compared to the electron-withdrawing nitro group in GS7 [3].
Anticancer and Antiproliferative Activity
The pyrrole-hydrazone motif is also a prominent feature in compounds designed for anticancer applications. These derivatives often exert their effects through the induction of apoptosis and cell cycle arrest[1][4].
Table 2: Comparative Anticancer Activity of Pyrrole-Hydrazone Derivatives
| Compound ID/Description | Cell Line | Activity Metric | Value (µM) | Reference |
| 1C (Ethyl(E)-4-((2-(2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoyl)hydrazineylidene)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate) | SH-4 (Melanoma) | IC50 | 44.63 ± 3.51 | [4] |
| FAK Inhibitor 10b | A549 (Lung) | IC50 | 0.8 | [1] |
| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | IC50 | 9.54 | [1] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that the antiproliferative activity can be significant, with some derivatives like FAK Inhibitor 10b showing sub-micromolar efficacy against lung cancer cells[1]. Compound 1C also exhibits notable activity against melanoma cells, and its mechanism has been linked to the induction of apoptosis and S-phase cell cycle arrest[4].
Synthesis and Experimental Protocols
The successful evaluation of these compounds relies on robust synthetic and analytical methodologies. The following sections detail the general synthetic pathway and key experimental protocols.
General Synthetic Pathway for Pyrrole-2-Carbohydrazide Derivatives
The synthesis of these derivatives typically involves a multi-step process, which can be generalized as follows:
Caption: Generalized synthetic workflow for pyrrole-hydrazone derivatives.
Step-by-Step Protocol for Synthesis:
-
Esterification of Pyrrole-2-carboxylic acid: A mixture of pyrrole-2-carboxylic acid, absolute methanol, and concentrated sulfuric acid is refluxed. The excess alcohol is distilled off, and the resulting ester is extracted[3].
-
Formation of Acid Hydrazide: The synthesized ethyl 1H-pyrrole-2-carboxylate is treated with hydrazine hydrate and heated. Upon cooling, the carbohydrazide product precipitates and can be collected by filtration[2][3].
-
Condensation to Form Hydrazone: Equimolar quantities of the 1H-pyrrole-2-carbohydrazide and a substituted aldehyde are refluxed in ethanol with a few drops of glacial acetic acid. The final product is obtained after cooling, filtration, and recrystallization[4][5].
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Detailed Methodology:
-
Plate Preparation: 200 µL of sterile deionized water is added to the outer wells of a 96-well plate to prevent evaporation. 100 µL of Middlebrook 7H9 broth is added to the test wells. Serial dilutions of the test compounds are then made directly in the plate[3].
-
Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well containing the test compound dilutions.
-
Incubation: The plate is sealed and incubated at 37°C for a specified period (typically 5-7 days).
-
Assay Readout: After incubation, a solution of Alamar Blue is added to each well, and the plate is re-incubated. A color change from blue (no growth) to pink (growth) indicates mycobacterial proliferation. The MIC is determined as the lowest compound concentration that prevents this color change[3].
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Methodology:
-
Cell Seeding: Cancer cells (e.g., SH-4 or A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrrole-hydrazone derivatives and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Readout: The MTT solution is removed, and a solvent (such as DMSO) is added to dissolve the formazan crystals, resulting in a purple solution. The absorbance of this solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined from the dose-response curve[1][4].
Structure-Activity Relationship (SAR) Insights
The comparative data reveals key structural motifs that influence the biological activity of these compounds:
-
For Antimycobacterial Activity: The nature and position of substituents on the benzylidene ring are critical. Electron-donating groups, such as dimethylamine at the para-position, appear to enhance potency against M. tuberculosis[3].
-
For Anticancer Activity: The presence of specific aromatic moieties, such as a 4-chlorophenyl group, is a recurring feature in active compounds[4]. The overall molecular architecture, including the linker between the pyrrole and hydrazone components, significantly impacts antiproliferative efficacy.
Conclusion and Future Directions
The pyrrole-2-carbohydrazide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide highlight the potential of this chemical class in addressing critical unmet needs in infectious diseases and oncology. Future research should focus on optimizing the lead compounds through further structure-activity relationship studies to improve potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of this promising class of molecules.
References
- Mote, G. D. et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2):153-159. [Link: Not available directly from search, but the paper is identifiable]
-
Kerfoot, E. et al. (2013). Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. PMC. [Link]
-
ResearchGate. (n.d.). Pyrrole‐based novel compounds and SAR activity. [Link]
-
Gilleran, J. A. et al. (2024). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Research With Rutgers. [Link]
-
Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. RJPT. [Link]
-
Javid, H. et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Brieflands. [Link]
-
Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. [Link]
-
Gilleran, J. A. et al. (2024). Structure–Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Journal of Medicinal Chemistry. [Link]
-
O'Neill, P. M. et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry. [Link]
-
Li, S. et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PMC. [Link]
-
Atanasova, M. et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. PMC. [Link]
-
Li, Y. et al. (2011). 1H-Pyrrole-2-carbohydrazide. PMC. [Link]
-
Ghorab, M. M. et al. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. MDPI. [Link]
-
Mishra, R. R. et al. (2012). Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives. IJPRS. [Link]
Sources
Independent Verification Guide: Therapeutic Potential of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide (EBPH)
Executive Summary: The "EBPH" Proposition
The compound 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide (herein referred to as EBPH ) represents a high-value lead candidate in the search for safer non-steroidal anti-inflammatory drugs (NSAIDs) .
While traditional NSAIDs (Indomethacin, Diclofenac) are plagued by gastrointestinal (GI) toxicity, and selective COX-2 inhibitors (Coxibs) carry cardiovascular risks, the pyrrole-hydrazide scaffold offers a "middle path." The specific inclusion of the 2-ethylbutanoyl group at position 4 is not accidental; it introduces a branched lipophilic moiety designed to optimize the hydrophobic fit within the COX-2 active site while enhancing membrane permeability (LogP) compared to simple acetyl or formyl analogs.
This guide outlines the independent verification framework required to validate EBPH as a dual COX/5-LOX inhibitor or a highly selective COX-2 inhibitor with a superior safety profile.
Chemical Logic & Structural Causality
To verify the potential of EBPH, one must first understand the structure-activity relationship (SAR) driving its design.
-
The Scaffold (Pyrrole-2-carbohydrazide): The hydrazide motif (-CONHNH2) acts as a hydrogen bond donor/acceptor, capable of interacting with Arg120 and Tyr355 at the entrance of the COX active site. This motif is also pharmacophoric for antimycobacterial activity (inhibiting Enoyl-ACP reductase), offering a secondary therapeutic verification path for infectious disease.
-
The Differentiator (4-(2-ethylbutanoyl)):
-
Steric Bulk: The branched 2-ethylbutanoyl tail is voluminous. This bulk is hypothesized to exploit the larger hydrophobic side pocket of COX-2 (which is accessible due to the Val523 residue) while being excluded from the narrower COX-1 channel (blocked by Ile523).
-
Lipophilicity:[1] The ethyl-branched chain increases the partition coefficient (LogP), theoretically improving oral bioavailability and blood-brain barrier (BBB) penetration for central analgesic effects.
-
Comparative Pharmacodynamics: Benchmarking EBPH
The following table establishes the Target Validation Criteria . To verify EBPH as a viable candidate, experimental data must fall within these reference ranges, derived from high-potency pyrrole analogs (e.g., Licofelone precursors or specific aryl-pyrrole derivatives).
Table 1: Comparative Efficacy & Safety Targets
| Metric | EBPH (Target Profile) | Celecoxib (Standard) | Indomethacin (Control) | Verification Logic |
| COX-2 IC50 | 0.05 – 0.20 µM | 0.04 – 0.06 µM | 0.60 µM | Must show nanomolar potency to be clinically relevant. |
| COX-1 IC50 | > 50 µM | 15 µM | 0.02 µM | High COX-1 IC50 confirms selectivity (sparing GI mucosa). |
| Selectivity Index (SI) | > 250 | ~300 | < 0.1 (Non-selective) | SI = IC50(COX-1) / IC50(COX-2). Higher is better for GI safety. |
| Ulcerogenic Index (UI) | < 1.0 | 0.4 – 0.8 | > 3.5 (High Toxicity) | Critical "Go/No-Go" safety metric. |
| LogP (Lipophilicity) | 2.8 – 3.2 | 3.5 | 4.3 | Optimal range for oral absorption without excessive metabolic clearance. |
Mechanism of Action & Signaling Pathways
The therapeutic hypothesis relies on EBPH blocking the conversion of Arachidonic Acid (AA) to Prostaglandin H2 (PGH2) by selectively occupying the COX-2 channel.
Diagram 1: EBPH Mechanism of Action (DOT Visualization)
Caption: EBPH selectively inhibits the COX-2 pathway due to the steric bulk of the 2-ethylbutanoyl group, preserving COX-1 dependent gastric protection.
Experimental Verification Protocols
To independently verify the claims of EBPH, the following self-validating workflow must be executed.
Protocol A: In Vitro COX Inhibition Assay (The Screen)
Objective: Determine IC50 values and Selectivity Index (SI).
-
System: Use a Colorimetric COX (Ovine/Human) Inhibitor Screening Assay (e.g., based on TMPD oxidation).
-
Preparation: Dissolve EBPH in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).
-
Reaction:
-
Incubate COX-1 and COX-2 enzymes separately with Heme and EBPH for 10 mins at 25°C.
-
Initiation: Add Arachidonic Acid and TMPD.
-
Measurement: Monitor absorbance at 590 nm (oxidized TMPD) using a microplate reader.
-
-
Validation:
-
Positive Control: Celecoxib (must show low COX-2 IC50).
-
Negative Control: DMSO vehicle (100% activity).
-
-
Calculation: Plot log[inhibitor] vs. % Inhibition. Fit to a sigmoidal dose-response curve to extract IC50.
Protocol B: Carrageenan-Induced Paw Edema (In Vivo Efficacy)
Objective: Verify anti-inflammatory efficacy in a biological system.[2][3]
-
Subjects: Wistar rats (150–200g), n=6 per group.
-
Dosing: Administer EBPH (10, 20 mg/kg p.o.) 1 hour prior to induction. Compare with Indomethacin (10 mg/kg).
-
Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Success Criteria: EBPH must show statistically significant (
) reduction in edema volume comparable to Indomethacin at peak inflammation (3h).
Protocol C: Ulcerogenic Liability (The Safety Check)
Objective: Confirm the "Safer NSAID" hypothesis.
-
Method: Fast rats for 24h. Administer EBPH at 3x the effective therapeutic dose.
-
Observation: Sacrifice animals 6h post-dosing. Remove stomach, open along greater curvature.
-
Scoring: Examine gastric mucosa with a 10x lens. Score ulcers (0 = normal, 1 = red spots, 3 = ulcers > 1mm).
-
Verification: EBPH must show an Ulcer Index < 1.0, whereas Indomethacin typically scores > 3.0.
Verification Workflow Diagram
This flowchart guides the researcher through the "Go/No-Go" decision process for EBPH development.
Diagram 2: Development & Verification Logic
Caption: Step-by-step verification logic. Failure to meet Selectivity Index (SI) or Safety thresholds results in candidate rejection.
References
-
Sarg, M. T., et al. (2015). "Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study." Open Journal of Medicinal Chemistry.
-
Bijev, A. (2006).[4] "Synthesis and preliminary screening of carbohydrazides and hydrazones of pyrrole derivatives as potential tuberculostatics." Arzneimittelforschung.
-
BenchChem Technical Review. (2025). "Biological Activity of Pyrrole-Hydrazide Derivatives: A Technical Guide." BenchChem.[2]
-
Raid, J., et al. (2024). "Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones." MDPI Molecules.
-
Unver, Y., et al. (2011). "1H-Pyrrole-2-carbohydrazide: Crystal structure and biological relevance." Acta Crystallographica Section E.
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide
The pyrrole scaffold is a common motif in biologically active compounds, and various derivatives have been shown to possess a range of biological activities, from anti-inflammatory to anticancer properties.[1] However, this biological activity also necessitates a thorough assessment of their potential toxicity. Studies on other pyrrole derivatives have indicated that they can exhibit dose- and time-dependent cytotoxic activity against various cell lines and can show moderate to high toxicity in aquatic organisms such as Daphnia magna.[1][2][3] Similarly, carbohydrazide, a structural component of the target molecule, is known to be harmful if swallowed, a skin irritant, and toxic to aquatic life with long-lasting effects.[4][5] Given these precedents, 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide should be treated as a hazardous substance.
The disposal of all chemical waste is strictly regulated to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for managing hazardous waste.[6] These regulations mandate the proper identification, classification, storage, and disposal of hazardous materials.[7][8]
Core Principles of Disposal
Due to the absence of specific toxicological data for 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide, a conservative approach to its disposal is essential. The following principles should guide all disposal procedures:
-
Assume Hazard: In the absence of definitive safety data, treat the compound as hazardous. This includes assuming it may be toxic if swallowed, inhaled, or comes into contact with skin, and that it may be harmful to the environment.[9][10]
-
Waste Segregation: Do not mix this compound with non-hazardous waste. It should be segregated and collected in a designated hazardous waste container.[11]
-
Follow Institutional Protocols: Adhere to your institution's specific chemical hygiene and waste disposal plans. These plans are designed to comply with local, state, and federal regulations.
-
Consult with EHS: Your institution's Environmental Health and Safety (EHS) department is a critical resource. Consult with them for specific guidance on the disposal of this novel compound.
Step-by-Step Disposal Protocol
The following protocol provides a detailed, step-by-step methodology for the safe disposal of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide.
Personal Protective Equipment (PPE)
Before handling the compound, ensure you are wearing the appropriate PPE to minimize exposure.[5][9]
| PPE Component | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4] |
| Lab Coat | A standard laboratory coat should be worn to protect against splashes. |
| Respiratory | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work in a fume hood.[10] |
Waste Collection and Containment
Proper containment of the chemical waste is crucial to prevent environmental release and accidental exposure.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The label should clearly state "Hazardous Waste" and include the full chemical name: "4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide". Also, include the date of accumulation.
-
Solid Waste:
-
Carefully transfer any solid waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), into the designated hazardous waste container.
-
Avoid creating dust. If the material is a fine powder, handle it with care in a fume hood.[4]
-
-
Liquid Waste:
Storage of Hazardous Waste
Proper storage of the collected waste is a key component of regulatory compliance and laboratory safety.
-
Secure Location: Store the hazardous waste container in a designated, secure area that is away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Compatibility: Ensure that the stored waste is not in proximity to incompatible chemicals.
Disposal through a Licensed Facility
The final step is the disposal of the hazardous waste through a licensed and approved waste management facility.
-
Contact EHS: Coordinate with your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Manifesting: The EHS department will handle the necessary paperwork, including the hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site.[8][11]
-
Approved Disposal Methods: The licensed waste disposal facility will use approved methods for the destruction of the chemical waste, such as high-temperature incineration.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide.
Caption: Disposal workflow for 4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide.
References
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]
-
Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. PMC. [Link]
-
Synthesis, acute toxicity, and analgesic activity of new derivatives of pyrrole. PubMed. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
-
Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega. [Link]
-
Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
-
Safety Data Sheet Carbohydrazide. Redox. [Link]
Sources
- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. gas-sensing.com [gas-sensing.com]
- 5. redox.com [redox.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. keyorganics.net [keyorganics.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. americanchemistry.com [americanchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
